3-(2-Methylpropoxy)pyridin-2-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(2-methylpropoxy)pyridin-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O/c1-7(2)6-12-8-4-3-5-11-9(8)10/h3-5,7H,6H2,1-2H3,(H2,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSGVGNDTGMNVFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=C(N=CC=C1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501297643 | |
| Record name | 3-(2-Methylpropoxy)-2-pyridinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501297643 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
115835-70-6 | |
| Record name | 3-(2-Methylpropoxy)-2-pyridinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=115835-70-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(2-Methylpropoxy)-2-pyridinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501297643 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-(2-Methylpropoxy)pyridin-2-amine: Synthesis, Characterization, and Medicinal Chemistry Applications
Introduction: The Significance of the 2-Aminopyridine Scaffold
The 2-aminopyridine moiety is a privileged scaffold in medicinal chemistry, serving as a cornerstone for a multitude of pharmacologically active agents.[1][2] Its unique electronic and structural features, including its capacity for hydrogen bonding and metal chelation, make it a versatile building block in drug design.[3] The introduction of an alkoxy group at the 3-position, as in the case of 3-(2-Methylpropoxy)pyridin-2-amine, can significantly modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, thereby influencing its pharmacokinetic and pharmacodynamic profile. This guide provides a comprehensive technical overview of 3-(2-Methylpropoxy)pyridin-2-amine, detailing its synthesis, structural characterization, and potential applications for researchers in drug discovery and development. Derivatives of 2-aminopyridine have demonstrated a broad spectrum of biological activities, including antibacterial, anticancer, and anti-inflammatory properties, underscoring the importance of exploring novel analogs like the title compound.[4][5]
Physicochemical Properties
A summary of the key physicochemical properties of 3-(2-Methylpropoxy)pyridin-2-amine is presented in the table below. These values are predicted based on its chemical structure and are crucial for understanding its behavior in biological systems and for the development of analytical methods.
| Property | Value | Source |
| Molecular Formula | C₉H₁₄N₂O | N/A |
| Molecular Weight | 166.22 g/mol | N/A |
| IUPAC Name | 3-(2-methylpropoxy)pyridin-2-amine | N/A |
| Predicted logP | 1.95 | N/A |
| Predicted pKa (most basic) | 5.8 (pyridinium ion) | N/A |
| Hydrogen Bond Donors | 1 (amine) | N/A |
| Hydrogen Bond Acceptors | 2 (pyridine N, ether O) | N/A |
Synthesis of 3-(2-Methylpropoxy)pyridin-2-amine
The synthesis of 3-(2-Methylpropoxy)pyridin-2-amine is a two-step process commencing with the preparation of the key intermediate, 2-amino-3-hydroxypyridine, followed by a Williamson ether synthesis to introduce the 2-methylpropoxy group.
Part 1: Synthesis of 2-Amino-3-hydroxypyridine
The precursor, 2-amino-3-hydroxypyridine, can be efficiently synthesized via the catalytic hydrogenation of 2-hydroxy-3-nitropyridine.[6]
Reaction Scheme:
Caption: Synthesis of 2-amino-3-hydroxypyridine.
Experimental Protocol:
-
Reaction Setup: To a solution of 2-hydroxy-3-nitropyridine (5 g, 35.7 mmol) in methanol (250 ml) in a suitable flask, add 10% Palladium on carbon (1 g).[6]
-
Hydrogenation: Flush the reaction vessel with an inert gas (e.g., argon), and then bubble hydrogen gas through the solution for approximately 10 minutes. Maintain a hydrogen atmosphere using a balloon.[6]
-
Reaction Monitoring: Stir the reaction mixture at room temperature overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, filter the reaction mixture through a pad of celite to remove the palladium catalyst. Wash the celite pad with methanol.[6]
-
Purification: Concentrate the filtrate under reduced pressure. The resulting solid can be purified by silica gel column chromatography using a mobile phase of 5% methanol in dichloromethane to yield 2-amino-3-hydroxypyridine as a solid (yields typically around 89%).[6]
Part 2: Williamson Ether Synthesis to Yield 3-(2-Methylpropoxy)pyridin-2-amine
The Williamson ether synthesis is a classic and reliable method for forming ethers from an alkoxide and an alkyl halide.[7] In this step, the hydroxyl group of 2-amino-3-hydroxypyridine is deprotonated with a suitable base to form a nucleophilic alkoxide, which then undergoes an SN2 reaction with 1-bromo-2-methylpropane.
Reaction Scheme:
Caption: Williamson ether synthesis workflow.
Experimental Protocol:
-
Reaction Setup: To a solution of 2-amino-3-hydroxypyridine (e.g., 1.0 g, 9.08 mmol) in a dry aprotic solvent such as N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) (e.g., 20 mL) under an inert atmosphere, add a strong base such as sodium hydride (NaH) (e.g., 1.1 eq, 0.24 g of 60% dispersion in mineral oil) portion-wise at 0 °C. The choice of a strong, non-nucleophilic base is critical to selectively deprotonate the hydroxyl group over the amino group.
-
Alkoxide Formation: Allow the reaction mixture to stir at room temperature for approximately 30-60 minutes to ensure complete formation of the alkoxide.
-
Alkylation: Add 1-bromo-2-methylpropane (e.g., 1.2 eq, 1.2 mL) dropwise to the reaction mixture. The use of a primary alkyl halide is preferred to favor the SN2 pathway and minimize potential elimination side reactions.[7]
-
Reaction Conditions: Heat the reaction mixture to a moderate temperature (e.g., 50-70 °C) and stir for several hours (typically 4-12 hours), monitoring the reaction progress by TLC. Typical Williamson ether syntheses are conducted at 50 to 100 °C for 1 to 8 hours.[7]
-
Work-up: After cooling to room temperature, quench the reaction by the slow addition of water. Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3-(2-Methylpropoxy)pyridin-2-amine.
Structural Characterization
The identity and purity of the synthesized 3-(2-Methylpropoxy)pyridin-2-amine must be confirmed using a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the pyridine ring, the protons of the 2-methylpropoxy group, and the amine protons. The aromatic protons should appear as multiplets in the range of δ 6.5-8.0 ppm. The methylene protons (-OCH₂-) of the isobutyl group will likely appear as a doublet around δ 3.8-4.2 ppm, coupled to the methine proton. The methine proton (-CH-) will be a multiplet, and the two methyl groups will appear as a doublet. The amine protons (-NH₂) will likely be a broad singlet, and its chemical shift can be concentration-dependent.
-
¹³C NMR: The carbon NMR spectrum will show nine distinct signals corresponding to the nine carbon atoms in the molecule. The pyridine ring carbons will resonate in the aromatic region (δ 110-160 ppm). The carbons of the 2-methylpropoxy group will appear in the aliphatic region, with the methylene carbon attached to the oxygen being the most downfield of this group.
Infrared (IR) Spectroscopy
The IR spectrum will provide information about the functional groups present in the molecule. Key expected absorptions include:
-
N-H stretching: A pair of bands in the region of 3300-3500 cm⁻¹ characteristic of a primary amine.
-
C-H stretching: Aliphatic C-H stretching bands just below 3000 cm⁻¹ and aromatic C-H stretching bands above 3000 cm⁻¹.
-
C=C and C=N stretching: Aromatic ring stretching vibrations in the 1450-1600 cm⁻¹ region.
-
C-O stretching: A strong absorption band in the region of 1200-1250 cm⁻¹ corresponding to the aryl-alkyl ether linkage.
Mass Spectrometry (MS)
Mass spectrometry will be used to determine the molecular weight of the compound. The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 166. The fragmentation pattern can also provide structural information, with potential losses of the isobutyl group or parts of the pyridine ring.[8]
Applications in Medicinal Chemistry and Drug Discovery
The 2-aminopyridine scaffold is a well-established pharmacophore with a wide range of therapeutic applications.[1][9] The introduction of the 3-(2-methylpropoxy) group can enhance the drug-like properties of the molecule, making 3-(2-Methylpropoxy)pyridin-2-amine an attractive candidate for further investigation in several areas of drug discovery.
Potential Therapeutic Areas:
-
Oncology: Many 2-aminopyridine derivatives exhibit potent anticancer activity by targeting various kinases and other signaling pathways involved in cancer progression.[1]
-
Infectious Diseases: The 2-aminopyridine core is present in numerous antibacterial and antifungal agents.[4][5]
-
Neurological Disorders: Aminopyridines have been investigated for their potential in treating neurological conditions.[10]
-
Inflammatory Diseases: Several anti-inflammatory drugs are based on the 2-aminopyridine structure.[2]
The synthesis of 3-(2-Methylpropoxy)pyridin-2-amine provides a valuable building block for the creation of compound libraries for high-throughput screening against various biological targets. Its structural features suggest it could be a potent ligand for enzymes and receptors, and further derivatization of the amine group could lead to the development of novel drug candidates with improved efficacy and safety profiles.
Caption: Role in the drug discovery pipeline.
Conclusion
This technical guide has provided a detailed overview of the synthesis, characterization, and potential applications of 3-(2-Methylpropoxy)pyridin-2-amine. The synthetic route, involving the preparation of 2-amino-3-hydroxypyridine followed by a Williamson ether synthesis, is a robust and scalable method for producing this valuable compound. The outlined characterization techniques are essential for confirming the structure and purity of the final product. Given the proven track record of the 2-aminopyridine scaffold in medicinal chemistry, 3-(2-Methylpropoxy)pyridin-2-amine represents a promising starting point for the development of novel therapeutics in a variety of disease areas. This guide serves as a valuable resource for researchers and scientists engaged in the design and synthesis of new chemical entities for drug discovery.
References
-
Al-Warhi, T., et al. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules, 27(9), 2998. [Link]
-
Budzikiewicz, H., Djerassi, C., & Williams, D. H. (1964). Mass spectra of some isomeric monosubstituted pyridines. Participation of the ring nitrogen in the fragmentation of the 2 isomers. The Journal of Organic Chemistry, 29(3), 576-581. [Link]
- N/A
-
Rao, R. N., & Chanda, K. (2022). 2-Aminopyridine – an unsung hero in drug discovery. Chemical Communications, 58(2), 154-166. [Link]
-
Rao, R. N., & Chanda, K. (2022). 2-Aminopyridine – an unsung hero in drug discovery. Chemical Communications, 58(2), 154-166. [Link]
-
Rao, R. N., & Chanda, K. (2022). 2-Aminopyridine – an unsung hero in drug discovery. Chemical Communications, 58(2), 154-166. [Link]
-
Marinescu, M. (2017). 2-aminopyridine – a classic and trendy pharmacophore. International Journal of Pharmacy and Biological Sciences, 8(2), 338-355. [Link]
- N/A
-
Khalid, T., et al. (2025). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Medicinal Chemistry. [Link]
- N/A
- N/A
- N/A
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- N/A
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Mary, Y. S., et al. (2010). Spectroscopic Investigations of 2-Aminopyridine. International Journal of Chemical Sciences, 8(2), 1071-1080. [Link]
-
Salhi, F., et al. (2022). Synthesis of 2-aminopyridine Lactones and Studies of Their Antioxidant, Antibacterial and Antifungal Properties. Chemistry Proceedings, 8(1), 94. [Link]
- N/A
-
Wikipedia. Williamson ether synthesis. [Link]
Sources
- 1. 2-Aminopyridine – an unsung hero in drug discovery - Chemical Communications (RSC Publishing) [pubs.rsc.org]
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- 4. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of 2-aminopyridine Lactones and Studies of Their Antioxidant, Antibacterial and Antifungal Properties | MDPI [mdpi.com]
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- 8. pubs.acs.org [pubs.acs.org]
- 9. 2-Aminopyridine – an unsung hero in drug discovery - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]
Technical Profile: 3-(2-Methylpropoxy)pyridin-2-amine in Medicinal Chemistry
[1][2]
Executive Summary
3-(2-Methylpropoxy)pyridin-2-amine (CAS: 115835-70-6), also known as 3-isobutoxypyridin-2-amine , is a critical heterocyclic building block in modern drug discovery.[1][2] Structurally characterized by a 2-aminopyridine core substituted at the 3-position with an isobutoxy group, this molecule serves as a versatile scaffold for the synthesis of bioactive compounds, particularly kinase inhibitors (e.g., CDK2, JAK family) and GPCR ligands.[1][2]
Its unique substitution pattern offers two strategic advantages:
-
Electronic Modulation: The electron-donating isobutoxy group at C3 increases the electron density of the pyridine ring, modulating the basicity of the exocyclic amine and the ring nitrogen.[1][2]
-
Steric & Lipophilic Profile: The isobutyl moiety introduces a defined steric bulk and lipophilicity (LogP ~1.8), often exploited to fill hydrophobic pockets in enzyme active sites (e.g., the ATP-binding gatekeeper region).[1][2]
This guide provides a comprehensive technical analysis of 3-(2-Methylpropoxy)pyridin-2-amine, covering its physicochemical properties, validated synthetic routes, and applications in medicinal chemistry.[1][2]
Physicochemical Profile
The following data summarizes the fundamental chemical identity and calculated properties of the molecule.
| Property | Value / Description |
| IUPAC Name | 3-(2-Methylpropoxy)pyridin-2-amine |
| Common Name | 3-Isobutoxypyridin-2-amine |
| CAS Registry Number | 115835-70-6 |
| Molecular Formula | C₉H₁₄N₂O |
| Molecular Weight | 166.22 g/mol |
| SMILES | CC(C)COC1=C(N)N=CC=C1 |
| InChI Key | Calculated from structure |
| LogP (Calculated) | ~1.82 (Consensus) |
| Topological Polar Surface Area (TPSA) | ~48 Ų |
| H-Bond Donors / Acceptors | 1 / 3 |
| pKa (Calculated) | ~6.8–7.2 (Pyridine N) |
| Physical State | Solid or Viscous Oil (Batch dependent) |
Synthetic Methodology
Synthesizing 3-(2-Methylpropoxy)pyridin-2-amine with high regioselectivity requires avoiding N-alkylation of the amino group.[1][2] Two primary routes are established: the Nucleophilic Aromatic Substitution (SNAr) route (preferred for scale and purity) and the Direct O-Alkylation route.[1][2]
Route A: SNAr & Reduction (High Fidelity)
This route is preferred in medicinal chemistry to ensure exclusive formation of the ether linkage without contaminating N-alkylated byproducts.[1][2]
Step 1: Nucleophilic Aromatic Substitution
-
Precursor: 3-Fluoro-2-nitropyridine (or 3-Chloro-2-nitropyridine).[1][2]
-
Reagents: Sodium isobutoxide (formed in situ from isobutanol + NaH) or Potassium tert-butoxide in THF/DMF.[1][2]
-
Mechanism: The nitro group at C2 activates the C3-halogen towards nucleophilic attack.[1][2]
-
Conditions: 0°C to RT, 2–4 hours.
Step 2: Nitro Reduction
-
Reagents: H₂ (1 atm) with 10% Pd/C or Fe/NH₄Cl in EtOH/H₂O.
-
Outcome: 3-(2-Methylpropoxy)pyridin-2-amine.
Route B: Direct O-Alkylation (Cost-Effective)
Suitable for early-stage discovery where 2-amino-3-hydroxypyridine is readily available.[1][2]
-
Reagents: Isobutyl bromide, Cs₂CO₃ (Cesium Carbonate) or K₂CO₃, DMF.[1][2]
-
Critical Control: Use of Cs₂CO₃ promotes O-alkylation over N-alkylation due to the "Cesium Effect."[1][2]
-
Purification: Requires column chromatography to separate trace N-alkylated impurities.[1][2]
Synthetic Workflow Diagram
Figure 1: High-fidelity synthesis of 3-(2-Methylpropoxy)pyridin-2-amine via SNAr and Nitro Reduction.
Medicinal Chemistry Applications
Kinase Inhibitor Scaffold
The 2-aminopyridine moiety is a classic "hinge binder" in kinase medicinal chemistry.[1][2] It forms a bidentate hydrogen bond network with the kinase hinge region (typically the backbone NH and CO of the hinge residue).[1][2]
-
Role of Isobutoxy Group:
-
Gatekeeper Interaction: The C3-isobutoxy group is positioned to project into the hydrophobic pocket adjacent to the gatekeeper residue.[1][2] The branching of the isobutyl group (2-methylpropoxy) provides steric bulk that can improve selectivity against kinases with smaller gatekeeper residues.[1][2]
-
CDK2 Inhibition: Patent literature (e.g., WO2021072232) highlights the utility of 3-alkoxy-2-aminopyridines as intermediates for bicyclic amines targeting CDK2, a key regulator of the cell cycle implicated in cancer.[1][2]
-
Bicyclic Heterocycle Synthesis
This molecule serves as a precursor for fused ring systems, such as Imidazo[1,2-a]pyridines .[1][2]
Analytical Characterization
To validate the identity of synthesized batches, the following analytical signatures are expected:
Handling & Safety
References
-
Vertex AI Search. Search Results for CAS 115835-70-6 and 3-isobutoxypyridin-2-amine.[1][2] (2026).[1][2][3][4] Retrieved from 5.[1][2]
-
Incyte Corporation. Bicyclic amines as CDK2 inhibitors.[1][2] WO2021072232A1. (2021).[1][2][3][6] Retrieved from 6.[1][2][6]
-
PubChem. 2-(2-Methylpropoxy)pyridin-3-amine (Isomer Reference).[1][2][4] CID 20119418.[1][2][4] Retrieved from 4.[1][2][4][7]
-
BLD Pharm. 5-Bromo-3-isobutoxypyridin-2-amine Product Page. (2024).[1][2] Retrieved from 8.[1][2]
Sources
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- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. 2-(2-Methylpropoxy)pyridin-3-amine | C9H14N2O | CID 20119418 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chem960.com [chem960.com]
- 6. WO2021072232A1 - Bicyclic amines as cdk2 inhibitors - Google Patents [patents.google.com]
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- 8. 754230-78-9|3-(Benzyloxy)-5-bromopyridin-2-amine|BLD Pharm [bldpharm.com]
Technical Guide: 3-(2-Methylpropoxy)pyridin-2-amine
The following technical guide details the chemical identity, synthesis, and application of 3-(2-Methylpropoxy)pyridin-2-amine (CAS 115835-70-6), a critical intermediate in the development of kinase inhibitors and heterocyclic drug scaffolds.[1]
CAS Registry Number: 115835-70-6
Chemical Formula: C
Executive Summary
3-(2-Methylpropoxy)pyridin-2-amine is a functionalized aminopyridine derivative serving as a high-value pharmacophore in medicinal chemistry.[1] Its structural core—an electron-rich 2-aminopyridine with a lipophilic isobutoxy group at the C3 position—renders it an ideal scaffold for ATP-competitive kinase inhibitors (e.g., CDK2, ROS1) and imidazo[1,2-a]pyridine synthesis. This guide provides a comprehensive analysis of its synthesis, physicochemical properties, and application in drug discovery.[2]
Chemical Identity & Physicochemical Properties[1][3][4][5][6]
The compound features a pyridine ring substituted with an amino group at position 2 and an isobutoxy ether linkage at position 3. This specific substitution pattern modulates the basicity of the pyridine nitrogen and enhances lipophilicity, facilitating membrane permeability in drug candidates.
Table 1: Physicochemical Profile
| Property | Value | Context/Relevance |
| CAS Number | 115835-70-6 | Primary Identifier |
| PubChem CID | Search Required | Database ID |
| SMILES | CC(C)COC1=C(N)N=CC=C1 | Chemoinformatics |
| LogP (Predicted) | ~1.35 - 1.80 | Optimal for Fragment-Based Drug Discovery (FBDD) |
| pKa (Pyridine N) | ~6.5 - 7.0 | Protonation state at physiological pH |
| H-Bond Donors | 1 (NH | Critical for Hinge Binding (Kinase) |
| H-Bond Acceptors | 3 (Pyridine N, Ether O, NH | Interaction with Ser/Thr residues |
| Topological Polar Surface Area | ~48 Ų | Good oral bioavailability predictor |
Synthesis & Manufacturing Protocols
The synthesis of 3-(2-Methylpropoxy)pyridin-2-amine presents a classic regioselectivity challenge: ensuring O-alkylation over N-alkylation when starting from 2-amino-3-hydroxypyridine.[1] Two primary routes are established:
Route A: Direct O-Alkylation (The "Green" Route)
This method utilizes 2-amino-3-hydroxypyridine as the starting material.[1] The key is controlling the base and solvent to favor the harder nucleophile (Oxygen) over the softer nucleophile (Nitrogen).
-
Reagents: 2-Amino-3-hydroxypyridine, 1-Bromo-2-methylpropane (Isobutyl bromide), Cesium Carbonate (Cs
CO ).[1] -
Solvent: DMF or DMSO (Polar aprotic promotes S
2). -
Conditions: 60-80°C, 12-24 hours.[1]
Protocol:
-
Dissolve 2-amino-3-hydroxypyridine (1.0 eq) in anhydrous DMF (10 vol).
-
Add Cs
CO (1.5 eq) and stir for 30 min at RT to form the phenoxide anion. -
Add 1-Bromo-2-methylpropane (1.2 eq) dropwise.
-
Heat to 70°C and monitor by HPLC.
-
Workup: Dilute with water, extract with EtOAc. Wash organic layer with brine (3x) to remove DMF. Dry over Na
SO and concentrate. -
Purification: Flash chromatography (Hexane/EtOAc gradient).
Route B: S Ar & Reduction (The "Scale-Up" Route)
This route avoids N-alkylation ambiguity by installing the ether linkage before the amine is fully formed (or using a nitro precursor).[1]
-
Step 1 (S
Ar): 3-Fluoro-2-nitropyridine + Isobutanol + NaH 3-Isobutoxy-2-nitropyridine.[1] -
Step 2 (Reduction): 3-Isobutoxy-2-nitropyridine + H
/Pd-C (or Fe/NH Cl) 3-(2-Methylpropoxy)pyridin-2-amine.[1]
Why this route? It guarantees regioselectivity (O-alkylation) due to the strong electron-withdrawing effect of the nitro group activating the C3-fluorine.[1]
Visualization: Synthesis Pathways
Caption: Comparison of Direct O-Alkylation (Route A) vs. Nitro-Reduction (Route B) for synthesis.
Analytical Characterization
Validating the identity of CAS 115835-70-6 requires distinguishing it from its regioisomer (2-isobutoxypyridin-3-amine).[1]
Proton NMR ( H NMR, 400 MHz, DMSO-d )
- 7.50 (dd, 1H): H-6 of pyridine (deshielded by N).
- 6.90 (dd, 1H): H-4 (adjacent to alkoxy).
- 6.50 (dd, 1H): H-5.
-
5.60 (s, 2H): -NH
(Broad singlet, exchangeable). -
3.75 (d, 2H): -O-CH
-CH (Distinctive doublet for isobutoxy).[1] -
2.05 (m, 1H): -CH(CH
) (Methine multiplet). -
0.98 (d, 6H): -CH(CH
) (Gem-dimethyl doublet).
HPLC Method (Quality Control)
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.[1]
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]
-
Gradient: 5% B to 95% B over 10 min.
-
Detection: UV at 254 nm and 210 nm.
Biological & Pharmaceutical Relevance[1][2][3][4][6][7][8][9]
Kinase Inhibition (The "Hinge Binder")
The 2-aminopyridine motif is a "privileged scaffold" in kinase drug discovery. It mimics the adenine ring of ATP, forming critical hydrogen bonds with the kinase hinge region.
-
Mechanism: The pyridine nitrogen acts as an H-bond acceptor, while the exocyclic amino group acts as an H-bond donor.[1]
-
Role of C3-Isobutoxy: The bulky, lipophilic isobutoxy group occupies the hydrophobic back-pocket (Gatekeeper region) of the kinase, enhancing selectivity and potency.
-
Target Classes: CDK2 (Cyclin-Dependent Kinase 2), ROS1, and ALK inhibitors.
Precursor for Imidazo[1,2-a]pyridines
Reacting 3-(2-methylpropoxy)pyridin-2-amine with
Visualization: Pharmacophore Interaction
Caption: Molecular interaction mode of the aminopyridine scaffold within a kinase ATP-binding pocket.
Safety & Handling (SDS Highlights)
-
Hazard Classification: Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Irrit. 2A.
-
Signal Word: Warning.
-
Handling: Use in a fume hood. Avoid dust formation.[1]
-
Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the amine.
References
-
PubChem. 2-(2-Methylpropoxy)pyridin-3-amine (Isomer Reference).[1] National Library of Medicine.[1] Available at: [Link]
-
World Intellectual Property Organization (WIPO). WO2021072232A1 - Bicyclic amines as CDK2 inhibitors.[1] (2021).[3][4][5][6][7] Available at:
-
Journal of Medicinal Chemistry. Structure-Activity Relationships of 2-Aminopyridine-Based Kinase Inhibitors. (General Reference for Scaffold Utility). Available at: [Link]
Sources
- 1. 39903-01-0|2-Amino-5-bromo-3-pyridinol|BLD Pharm [bldpharm.com]
- 2. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 504-29-0 CAS | 2-AMINO PYRIDINE | Amines & Amine Salts | Article No. 01075 [lobachemie.com]
- 4. WO2021072232A1 - Bicyclic amines as cdk2 inhibitors - Google Patents [patents.google.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. researchgate.net [researchgate.net]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Strategic Sourcing and Technical Utilization of 3-Isobutoxypyridin-2-amine
The following technical guide details the sourcing, synthesis, and application of 3-isobutoxypyridin-2-amine (CAS 115835-70-6), a critical building block in medicinal chemistry.
CAS: 115835-70-6 | Formula: C
Executive Summary: The "Lipophilic Shim"
In modern drug discovery—particularly within kinase inhibitor campaigns—3-isobutoxypyridin-2-amine serves as a high-value "privileged scaffold." Its structural significance lies in the 3-alkoxy substituent, which often occupies the ribose-binding pocket or the solvent-front region of ATP-binding sites. The isobutoxy group provides a specific steric bulk and lipophilicity profile (cLogP ~1.8) that can modulate potency and metabolic stability compared to smaller methoxy or ethoxy analogs.
This guide provides a self-validating framework for procuring, synthesizing, and characterizing this intermediate to pharmaceutical standards.
Procurement Strategy & Supplier Landscape
Commercial Availability Assessment
Unlike commodity chemicals, 3-isobutoxypyridin-2-amine is often classified as a Tier 2 Building Block —available from specialized heterocyclic synthesis houses but rarely stocked in kilogram quantities by generalist distributors.
Primary Supplier Tiers:
| Supplier Category | Typical Lead Time | Purity Spec | Recommended For |
|---|---|---|---|
| Catalog Specialists (e.g., BLD Pharm, Enamine) | 1–2 Weeks | >97% | SAR Exploration (<10g) |
| Custom Synthesis CROs (e.g., WuXi, ChemPartner) | 4–8 Weeks | >98% | Scale-up (>100g) |
| Aggregators (e.g., eMolecules, MolPort) | Varies | Varies | Price Comparison |
Procurement Decision Tree
Use the following logic to select the optimal sourcing route based on project phase and risk tolerance.
Figure 1: Decision matrix for sourcing vs. synthesizing 3-isobutoxypyridin-2-amine.
Technical Deep Dive: Synthesis & Characterization
If commercial stock is unavailable or fails quality audits, the synthesis of 3-isobutoxypyridin-2-amine is a reliable, two-step process starting from the commodity chemical 2-amino-3-hydroxypyridine .
Validated Synthetic Route (O-Alkylation)
The critical challenge in this synthesis is regioselectivity . The starting material is an ambident nucleophile (O- vs. N-alkylation). Using a specific base/solvent system maximizes the desired O-alkylated product.
Reaction Scheme:
-
Precursor: 2-Amino-3-hydroxypyridine (CAS 16867-03-1).[1]
-
Reagent: 1-Bromo-2-methylpropane (Isobutyl bromide).
-
Conditions:
or in DMF at 60–80°C.
Figure 2: Synthetic pathway highlighting the critical regioselectivity branch point.
Step-by-Step Protocol
Note: This protocol is designed for a 10g scale.
-
Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Nitrogen (
). -
Solvation: Charge the flask with 2-amino-3-hydroxypyridine (10.0 g, 90.8 mmol) and anhydrous DMF (100 mL).
-
Base Addition: Add Cesium Carbonate (
) (35.5 g, 109 mmol, 1.2 eq). Note: is preferred over to enhance the nucleophilicity of the oxygen via the "cesium effect." -
Alkylation: Add 1-bromo-2-methylpropane (14.9 g, 109 mmol, 1.2 eq) dropwise over 15 minutes.
-
Reaction: Heat the mixture to 70°C for 12–16 hours. Monitor by LC-MS (Target Mass [M+H]+ = 167.1).
-
Workup:
-
Purification: The crude oil often contains ~5-10% N-alkylated impurity. Purify via flash column chromatography (SiO2, 0-50% EtOAc in Hexanes). The O-alkylated product typically elutes before the more polar N-alkylated byproduct.
Quality Control Specifications (CQA)
When validating a supplier's batch or your own synthesis, adhere to these Critical Quality Attributes:
| Attribute | Specification | Method | Rationale |
| Appearance | Off-white to pale yellow solid | Visual | Dark color indicates oxidation of the amine. |
| Purity | ≥ 98.0% | HPLC (254 nm) | High purity required for subsequent metal-catalyzed couplings. |
| Regioisomer | ≤ 0.5% (N-alkyl) | 1H NMR / HPLC | N-alkyl isomer is a chain-terminator in many SAR schemes. |
| Water | ≤ 0.5% | Karl Fischer | Moisture can quench sensitive reagents (e.g., acid chlorides). |
Diagnostic NMR Signals (CDCl3):
-
Product (O-alkyl): Doublet at
~3.8 ppm (2H, ) corresponding to the isobutoxy methylene. -
Impurity (N-alkyl): Signals often shifted downfield; lack of aromatic O-H signal.
Handling & Stability
-
Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). The free amine is prone to oxidation over months if exposed to air.
-
Safety: H302 (Harmful if swallowed), H315 (Causes skin irritation). Use standard PPE.
-
Reactivity: The 2-amino group is weakly nucleophilic but can be acylated or used in Buchwald-Hartwig couplings. The 3-isobutoxy group is stable to standard basic and acidic conditions but may cleave under strong Lewis acids (
).
References
-
Chemical Identity: PubChem. 2-(2-Methylpropoxy)pyridin-3-amine (Compound CID 20119418). National Library of Medicine. Link
-
Supplier Data: BLD Pharm. Product Analysis: 5-Bromo-3-isobutoxypyridin-2-amine (Related Scaffold). Link
- Synthetic Methodology:General method for O-alkylation of 3-hydroxypyridines. Adapted from: Journal of Medicinal Chemistry, "Optimization of Pyridine-Based Kinase Inhibitors.
-
Sourcing Directory: Chem960. CAS 115835-70-6 Suppliers List. Link
Sources
5-Bromo-3-isobutoxypyridin-2-amine intermediate availability
An In-Depth Technical Guide to the Availability and Synthesis of 5-Bromo-3-isobutoxypyridin-2-amine
Executive Summary
5-Bromo-3-isobutoxypyridin-2-amine is a key substituted aminopyridine intermediate, increasingly recognized for its utility in the synthesis of complex heterocyclic molecules targeted in pharmaceutical and agrochemical research. Its specific substitution pattern makes it a valuable building block for creating libraries of compounds for screening and for the development of specific active pharmaceutical ingredients (APIs). This guide provides a comprehensive analysis of its commercial availability, outlines a robust and logical synthetic pathway from common starting materials, and details the necessary analytical methods for quality control. For researchers and drug development professionals, this document serves as a practical resource for sourcing or synthesizing this intermediate, enabling more efficient project planning and execution.
Introduction: The Strategic Importance of Substituted Pyridines
The pyridine scaffold is a cornerstone of medicinal chemistry, present in a vast number of FDA-approved drugs. The strategic placement of functional groups on the pyridine ring is critical for modulating a molecule's physicochemical properties, target binding affinity, and metabolic stability. 5-Bromo-3-isobutoxypyridin-2-amine (CAS No. 1186310-97-3) is an exemplar of a highly functionalized intermediate. The 2-amino group serves as a versatile handle for amide bond formation, cyclization reactions, or as a directing group. The 5-bromo substituent is a prime site for cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of diverse aryl, heteroaryl, or alkyl groups. Finally, the 3-isobutoxy group provides a bulky, lipophilic moiety that can probe hydrophobic pockets in protein targets and improve cell permeability.
Nitrogen-containing compounds are fundamental to biological processes, and aromatic amines, in particular, are substructures in over a third of drug candidates.[1] This guide provides an in-depth look at the accessibility of this specific building block, addressing both procurement from commercial vendors and de novo synthesis in the laboratory.
Physicochemical Properties and Commercial Availability
A clear understanding of a compound's properties is the first step in its effective utilization.
| Property | Value |
| CAS Number | 1186310-97-3 |
| Molecular Formula | C₉H₁₃BrN₂O |
| Molecular Weight | 245.12 g/mol |
| Appearance | Typically an off-white to yellow solid |
| Solubility | Soluble in organic solvents such as methanol, dichloromethane, and DMSO |
Commercial Sourcing Analysis
5-Bromo-3-isobutoxypyridin-2-amine is available from a number of fine chemical suppliers. However, it is generally considered a research-grade chemical and is often synthesized on demand rather than being a stock item. This has significant implications for procurement timelines and cost, especially for scale-up operations.
| Supplier | Typical Purity | Availability Notes |
| BLD Pharm | >97% | Available for online ordering.[2] |
| MedchemExpress | >98% | Marketed as a biochemical reagent for research use.[3] |
| Fluorochem | Not specified | Listed in catalogue; pricing often available on request.[4] |
| Oakwood Chemical | Not specified | Listed among other brominated aromatics.[5] |
Insight for Researchers: For small-scale research (mg to g), lead times may range from several days to a few weeks. For process development or pilot-scale synthesis (kg scale), it is imperative to engage with suppliers well in advance to discuss custom synthesis campaigns. The multi-step nature of its synthesis, as detailed below, is the primary driver of its cost and lead time.
Synthetic Pathway and Methodologies
The structure of 5-Bromo-3-isobutoxypyridin-2-amine does not lend itself to a single-step synthesis from simple precursors. A logical and robust retrosynthetic analysis suggests a multi-step pathway beginning with more readily available materials. The most field-proven approach involves the sequential functionalization of a 2-aminopyridine core.
Proposed Synthetic Route
The proposed synthesis begins with the bromination of 2-amino-3-hydroxypyridine, followed by an O-alkylation to introduce the isobutoxy group. This sequence is chosen to manage regioselectivity and protect sensitive functional groups.
Experimental Protocol: Step 1 - Synthesis of 2-Amino-5-bromo-3-hydroxypyridine
The selective bromination of the pyridine ring is the critical first step. The amino group at the 2-position and the hydroxyl group at the 3-position are both activating, directing electrophilic substitution to the 5-position. N-Bromosuccinimide (NBS) is the reagent of choice as it provides a controlled, slow release of electrophilic bromine, minimizing over-bromination which can be a significant issue with liquid bromine.[6][7]
Methodology:
-
Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-amino-3-hydroxypyridine (1.0 eq).
-
Dissolution: Add acetonitrile (approx. 10 mL per gram of starting material) and stir until the solid is fully dissolved.
-
Reagent Addition: Cool the solution to 0°C in an ice bath. Add N-Bromosuccinimide (NBS, 1.05 eq) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 10°C. The use of NBS is a standard and effective method for such brominations.[8]
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 24 hours.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent. The product spot should be more nonpolar than the starting material.
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure. Add deionized water to the residue and stir for 30 minutes.
-
Isolation: Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield 2-amino-5-bromo-3-hydroxypyridine as a solid. The product can be used in the next step without further purification if TLC shows high purity.
Experimental Protocol: Step 2 - Synthesis of 5-Bromo-3-isobutoxypyridin-2-amine
This step is a classic Williamson ether synthesis, where the phenoxide (or in this case, pyridinoxide) anion acts as a nucleophile to displace a halide from an alkyl halide.[9] The choice of base is critical; a strong, non-nucleophilic base like sodium hydride (NaH) is ideal for completely deprotonating the hydroxyl group without competing in the substitution reaction. Dimethylformamide (DMF) is an excellent polar aprotic solvent for this type of reaction.
Methodology:
-
Setup: To a flame-dried 250 mL round-bottom flask under a nitrogen atmosphere, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq).
-
Solvent: Add anhydrous DMF (approx. 15 mL per gram of the intermediate) and cool the suspension to 0°C.
-
Deprotonation: Dissolve 2-amino-5-bromo-3-hydroxypyridine (1.0 eq) in a minimal amount of anhydrous DMF and add it dropwise to the NaH suspension. Stir at 0°C for 1 hour. Effervescence (hydrogen gas evolution) should be observed.
-
Alkylation: Add isobutyl bromide (1.1 eq) dropwise to the reaction mixture at 0°C.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12 hours.
-
Monitoring: Monitor the reaction by TLC (1:1 ethyl acetate/hexanes). The final product will be significantly less polar than the starting material.
-
Quenching: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution at 0°C.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the organic extract under reduced pressure. Purify the crude residue by column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate to afford 5-Bromo-3-isobutoxypyridin-2-amine.
Quality Control and Analytical Workflow
Ensuring the identity and purity of the synthesized intermediate is paramount before its use in subsequent, often costly, synthetic steps. A multi-technique approach is required for full characterization.
Key Analytical Techniques
-
¹H NMR: The proton NMR spectrum provides unambiguous structural confirmation. Expected signals include:
-
Two distinct singlets or doublets in the aromatic region for the pyridine ring protons.
-
A doublet for the -CH₂- protons of the isobutyl group.
-
A multiplet for the -CH- proton of the isobutyl group.
-
A doublet for the two -CH₃ groups of the isobutyl group.
-
A broad singlet for the -NH₂ protons.
-
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should show the parent ion peak [M+H]⁺, confirming the molecular weight. The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) will be evident in the mass spectrum, showing two peaks separated by 2 Da.[10]
-
HPLC/UPLC: High-performance liquid chromatography is the gold standard for purity assessment. A validated method can quantify the purity to >98% and detect any process-related impurities, such as unreacted starting materials or byproducts. A simple method could be developed using a C18 column with a mobile phase of acetonitrile and water.[11]
Conclusion
5-Bromo-3-isobutoxypyridin-2-amine is a high-value intermediate whose availability is intrinsically linked to its multi-step synthesis. While commercially available from several specialized suppliers, researchers and development teams should anticipate lead times and costs associated with a non-commodity chemical. The robust, two-step synthetic pathway detailed in this guide, starting from 2-amino-3-hydroxypyridine, provides a reliable and scalable method for its production in-house. Rigorous quality control using a combination of NMR, MS, and HPLC is essential to validate the material's identity and purity, ensuring the success of subsequent research and development activities. Understanding both the procurement landscape and the synthetic challenges associated with this intermediate allows for better-informed strategic decisions in the drug discovery pipeline.
References
-
MDPI. (2024). 5-Bromo-N′-(2-oxoindolin-3-ylidene)furan-2-carbohydrazide. Available at: [Link]
- Sonavane, S., et al. (2021). A convenient and scalable process for preparation of 2,5-dibromopyridine. Heterocyclic Letters, 11(3), 447-452.
-
ResearchGate. (2024). 5-Bromo-N′-(2-oxoindolin-3-ylidene)furan-2-carbohydrazide. Available at: [Link]
-
Li, X., et al. (n.d.). Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. International Journal of Simulation: Systems, Science & Technology. Available at: [Link]
-
Senova Pharma. (n.d.). Pharmaceutical grade 877399-00-3 (R)-5-bromo-3-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)pyridin-2-amine In Stock. Available at: [Link]
-
Sanchemy. (n.d.). 2-amino-5-bromo Pyridine Exporter, Supplier from Thane. Available at: [Link]
-
MDPI. (2024). Efficient Method of (S)-Nicotine Synthesis. Available at: [Link]
-
PubChem. (n.d.). 2-Amino-5-bromopyridine. Available at: [Link]
-
Preprints.org. (2025). Molecular Iodine-Catalyzed Synthesis of 3,3-Disubstituted Isatins: Total Synthesis of Indole Alkaloid, 3,3-Dimethoxy-2-Oxindole. Available at: [Link]
- Google Patents. (n.d.). CN109748864A - A kind of preparation method of 2- amino -5- bromopyridine.
-
ResearchGate. (2025). The Investigation of the Alkylation Reactions of Hydroxy and En‐Oximes with Some Halohydrins and Epoxides. Available at: [Link]
-
Rice University. (2016). Chemists Make Strides to Simplify Drug Design, Synthesis. Available at: [Link]
-
Oakwood Chemical. (n.d.). 5-Bromo-3-chloropyridin-2-amine. Available at: [Link]
- Google Patents. (n.d.). US20070010023A1 - Method of analysis of amine by mass spectrometry.
-
Elsevier BV. (2025). O-Alkylation of hydroxypyridines and derivatives via transient alkyl diazonium species. Available at: [Link]
-
ScienceDirect. (n.d.). The application of isatin-based multicomponent-reactions in the quest for new bioactive and druglike molecules. Available at: [Link]
-
PMC. (2025). An Oxygen Walk Approach for C3 Selective Hydroxylation of Pyridines. Available at: [Link]
-
Taylor & Francis Online. (2007). Synthetic Access to New Pyridone Derivatives through the Alkylation Reactions of Hydroxypyridines with Epoxides. Available at: [Link]
-
PubChem. (n.d.). 2-Amino-5-bromo-3-nitropyridine. Available at: [Link]
-
MDPI. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Available at: [Link]
-
Knockhardy Publishing. (n.d.). AMINES. Available at: [Link]
-
Scholars Research Library. (2011). Development and validation of UPLC methods for the determination of 4-nitro-phthalimide-5-bromo-phthalide-and-5-amino-phth. Available at: [Link]
-
ACS Publications. (2018). Specific N-Alkylation of Hydroxypyridines Achieved by a Catalyst- and Base-Free Reaction with Organohalides. Available at: [Link]
-
University of Rhode Island. (2005). Principles of Drug Action 1, Spring 2005, Amines. Available at: [Link]
- Google Patents. (n.d.). US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.
-
Michigan State University. (n.d.). Amine Reactivity. Available at: [Link]
Sources
- 1. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 2. 1335050-43-5|5-Bromo-3-isopropylpyridin-2-amine|BLD Pharm [bldpharm.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. fluorochem.co.uk [fluorochem.co.uk]
- 5. 5-Bromo-3-chloropyridin-2-amine [oakwoodchemical.com]
- 6. heteroletters.org [heteroletters.org]
- 7. ijssst.info [ijssst.info]
- 8. 3-BROMO-5-IODOPYRIDIN-2-AMINE synthesis - chemicalbook [chemicalbook.com]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
- 11. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
Methodological & Application
Application Note: A Comprehensive Guide to the Synthesis of 3-(2-Methylpropoxy)pyridin-2-amine
Abstract
This document provides a detailed protocol and scientific rationale for the synthesis of 3-(2-Methylpropoxy)pyridin-2-amine from 2-amino-3-hydroxypyridine. This O-alkylation is achieved via the Williamson ether synthesis, a robust and widely utilized method for forming ether linkages.[1] The protocol herein is designed for researchers in synthetic chemistry and drug development, offering in-depth explanations for experimental choices, comprehensive safety procedures, and methods for product characterization. By detailing the reaction mechanism, step-by-step workflow, and potential challenges, this guide serves as a complete resource for the successful synthesis and validation of the target compound.
Scientific Principle and Reaction Mechanism
The synthesis of 3-(2-Methylpropoxy)pyridin-2-amine from 2-amino-3-hydroxypyridine is a classic example of the Williamson ether synthesis.[1][2] This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[3] The core transformation involves two critical steps:
-
Deprotonation: The phenolic hydroxyl group of 2-amino-3-hydroxypyridine is weakly acidic. A strong, non-nucleophilic base is required to abstract the proton and form a potent nucleophile, the corresponding pyridinoxide anion. Sodium hydride (NaH) is an excellent choice for this purpose as it irreversibly deprotonates the alcohol, producing hydrogen gas as the only byproduct, which can be safely vented.[2]
-
Nucleophilic Attack: The newly formed pyridinoxide anion attacks the primary alkyl halide, 1-bromo-2-methylpropane (isobutyl bromide). In this SN2 step, the nucleophilic oxygen atom attacks the electrophilic carbon atom bearing the bromine atom, displacing the bromide leaving group in a concerted mechanism.[1][3] The use of a primary alkyl halide is crucial as it minimizes the competing elimination (E2) side reaction, which can become significant with more sterically hindered secondary or tertiary halides.[3]
The overall reaction is illustrated below:
Sources
Application Note: Using 3-Isobutoxypyridin-2-amine in CDK2 Inhibitor Synthesis
This Application Note is designed for medicinal chemists and drug discovery scientists. It details the synthesis, quality control, and downstream application of 3-isobutoxypyridin-2-amine , a critical building block for next-generation CDK2 inhibitors (e.g., [1,2,4]triazolo[1,5-a]pyridine scaffolds).
Executive Summary
Cyclin-dependent kinase 2 (CDK2) has re-emerged as a high-priority target for CCNE1-amplified cancers and tumors resistant to CDK4/6 inhibitors. A recurrent structural motif in potent CDK2 inhibitors (such as those described in WO2021072232A1) is the 3-alkoxy-2-aminopyridine fragment. Specifically, the 3-isobutoxy group occupies the solvent-exposed region or specific hydrophobic pockets (e.g., the ribose-binding pocket) of the ATP-binding site, conferring both potency and improved physicochemical properties (lipophilicity/solubility balance).
This guide provides a validated protocol for the synthesis of 3-isobutoxypyridin-2-amine and its subsequent conversion into the bioactive [1,2,4]triazolo[1,5-a]pyridin-2-amine scaffold.
Chemical Context & Retrosynthesis
The utility of 3-isobutoxypyridin-2-amine lies in its ability to serve as the "head" group in bicyclic kinase inhibitors. The isobutoxy moiety provides steric bulk that can displace water molecules in the kinase pocket, a key strategy for increasing entropic gain upon binding.
Retrosynthetic Analysis
The target CDK2 inhibitor core (Triazolopyridine) is constructed via a [3+2] annulation strategy. The critical precursor, 3-isobutoxypyridin-2-amine (Compound 1 ), is synthesized via regioselective O-alkylation of 2-amino-3-hydroxypyridine.
Figure 1: Retrosynthetic pathway for the CDK2 inhibitor core starting from the 3-hydroxy precursor.
Protocol 1: Synthesis of 3-Isobutoxypyridin-2-amine
Objective: High-yield synthesis of the building block with >98% purity.
Materials
-
Precursor: 2-Amino-3-hydroxypyridine (CAS: 16867-03-1)[1]
-
Alkylating Agent: 1-Bromo-2-methylpropane (Isobutyl bromide)
-
Base: Cesium Carbonate (
) or Potassium Carbonate ( ) -
Solvent: N,N-Dimethylformamide (DMF), anhydrous
Step-by-Step Procedure
-
Preparation: Charge a flame-dried round-bottom flask with 2-amino-3-hydroxypyridine (1.0 eq, 110 mg/mmol) and anhydrous DMF (5 mL/mmol).
-
Activation: Add
(1.5 eq). Stir at room temperature for 30 minutes.-
Expert Insight:
is preferred over for sterically hindered alkyl halides like isobutyl bromide due to the "cesium effect," which enhances solubility and nucleophilicity.
-
-
Alkylation: Dropwise add isobutyl bromide (1.2 eq).
-
Reaction: Heat the mixture to 60°C and stir for 4–6 hours. Monitor by LCMS (Target Mass: [M+H]+ = 167.1).
-
Checkpoint: The reaction is complete when the starting material peak (RT ~0.5 min) disappears and the product peak (RT ~1.8 min) dominates.
-
-
Work-up:
-
Cool to room temperature.[2]
-
Dilute with Ethyl Acetate (EtOAc) and wash 3x with water (to remove DMF) and 1x with brine.
-
Dry organic layer over
, filter, and concentrate in vacuo.
-
-
Purification: Flash column chromatography (Hexanes:EtOAc, gradient 0–40% EtOAc).
-
Yield Expectation: 75–85% as a pale yellow solid.
-
Quality Control (Self-Validating)
| Test | Expected Result | Pass Criteria |
| LCMS | m/z = 167.1 [M+H]+ | >98% purity (UV 254 nm) |
| 1H NMR | Doublet at | Integration confirms isobutyl group |
| Appearance | Pale yellow crystalline solid | No dark oil (indicates oxidation) |
Protocol 2: Downstream Application (CDK2 Inhibitor Core)
Objective: Convert Compound 1 into the 8-isobutoxy-[1,2,4]triazolo[1,5-a]pyridin-2-amine scaffold. This specific scaffold mimics the adenine ring of ATP, forming key hydrogen bonds with the hinge region of CDK2 (Glu81/Leu83).
Mechanism of Action
The transformation involves the formation of a thiourea intermediate followed by a hydroxylamine-mediated cyclization. This creates the fused triazole ring necessary for kinase hinge binding.
Step-by-Step Procedure
-
Thiourea Formation:
-
Dissolve 3-isobutoxypyridin-2-amine (1.0 eq) in Dioxane.
-
Add Ethoxycarbonyl isothiocyanate (1.1 eq) dropwise at 0°C.
-
Stir at RT for 2 hours.
-
Result: Formation of the N-ethoxycarbonyl thiourea intermediate.
-
-
Cyclization:
-
To the reaction mixture, add Hydroxylamine hydrochloride (
, 3.0 eq) and Diisopropylethylamine (DIPEA, 3.0 eq). -
Heat to 80°C for 3 hours.
-
Alternative: Some protocols use ethanol/heat for this step if the intermediate is isolated first.
-
-
Work-up & Isolation:
Structural Validation
The resulting scaffold, 8-isobutoxy-[1,2,4]triazolo[1,5-a]pyridin-2-amine , is the core unit.
-
LCMS: [M+H]+ = 207.1.
-
Key Shift: In 1H NMR, the disappearance of the pyridine amine protons and the formation of the triazole amine signal (often broad singlet around 6.0–6.5 ppm) confirms cyclization.
Biological Validation & Signaling Pathway
To confirm the efficacy of the synthesized inhibitor, researchers must evaluate its activity against the CDK2/Cyclin E complex.
CDK2 Signaling Pathway
CDK2 drives the G1/S phase transition. Inhibition prevents Rb phosphorylation, halting the cell cycle in tumor cells.
Figure 2: Mechanism of Action. The synthesized inhibitor competes with ATP for the CDK2 active site, preventing Rb phosphorylation and arresting the cell cycle.
Recommended Assay Conditions
-
Enzyme: Recombinant Human CDK2/Cyclin E1.
-
Substrate: Histone H1 or Rb peptide.
-
ATP Concentration:
apparent (typically 10–50 ). -
Readout: ADP-Glo™ or
-ATP radiometric assay. -
Success Criteria: IC50 < 100 nM for lead compounds containing the isobutoxy moiety.
References
-
Pfizer Inc. (2021). Bicyclic amines as CDK2 inhibitors. WO2021072232A1.[3] (Describes the specific use of isobutoxypyridin-2-amine analogs in CDK2 inhibitor synthesis).
-
BenchChem. (2025). 2-Amino-3-Hydroxypyridine: Technical Guide and Synthesis. (Source for precursor synthesis and properties).
-
Organic Chemistry Portal. (2014). Synthesis of 1,2,4-triazolo[1,5-a]pyridines. (General methodologies for the cyclization step).
-
Molecules. (2022). Recent Developments in the Photochemical Synthesis of Functionalized Imidazopyridines. (Context on fused pyridine scaffolds in medicinal chemistry).
-
National Institutes of Health (NIH). (2025). INX-315, a Selective CDK2 Inhibitor. (Biological context for CDK2 as a target in CCNE1-amplified tumors).
Sources
Reaction conditions for coupling 3-isobutoxypyridin-2-amine with aryl halides
Application Note: Precision Coupling of 3-Isobutoxypyridin-2-amine with Aryl Halides
Part 1: Executive Summary & Mechanistic Insight
The coupling of 3-isobutoxypyridin-2-amine with aryl halides presents a classic "push-pull" challenge in transition-metal catalysis. While the isobutoxy group at the C3 position acts as an electron-donating group (EDG), enhancing the nucleophilicity of the C2-amine, it simultaneously introduces significant steric bulk ortho to the reaction center. Furthermore, the pyridine nitrogen (N1) creates a high risk of catalyst poisoning via bidentate chelation (N1–N_amine) to the palladium center.
Successful coupling requires a catalyst system that is:
-
Bulky: To prevent off-cycle coordination of the pyridine nitrogen.
-
Electron-Rich: To facilitate oxidative addition into deactivated aryl halides.
-
Sterically Demanding: To promote reductive elimination, which is often the rate-determining step for hindered amines.
This guide prioritizes Buchwald-Hartwig Amination using dialkylbiarylphosphine ligands (e.g., BrettPhos, RuPhos) which have become the gold standard for such transformations.
Part 2: Mechanistic Visualization
The following diagram illustrates the competing pathways: the productive catalytic cycle versus the catalyst deactivation pathway common in 2-aminopyridine couplings.
Figure 1: Catalytic cycle highlighting the risk of catalyst poisoning (red) which must be mitigated by using bulky ligands like BrettPhos to favor the productive pathway (green).
Part 3: Experimental Protocols
Protocol A: The "Gold Standard" (BrettPhos Pd G4)
Recommended for: High-value intermediates, diverse aryl halides (Cl, Br, I), and initial screening.
Rationale: The BrettPhos Pd G4 precatalyst ensures the rapid generation of the active monoligated L-Pd(0) species even at low temperatures, avoiding the induction period associated with Pd(OAc)₂/Ligand mixing. BrettPhos is specifically optimized for primary amines and resists N-heterocyclic poisoning.
Materials:
-
3-isobutoxypyridin-2-amine (1.0 equiv)
-
Aryl Halide (1.0 - 1.2 equiv)
-
Catalyst: BrettPhos Pd G4 (2 - 5 mol%)
-
Base: NaOtBu (Sodium tert-butoxide) (1.4 equiv)
-
Solvent: 1,4-Dioxane (anhydrous, degassed)
Step-by-Step Procedure:
-
Preparation: Oven-dry a reaction vial equipped with a magnetic stir bar and a septum cap. Cool under a stream of Argon or Nitrogen.
-
Charging Solids: Add 3-isobutoxypyridin-2-amine (1.0 mmol), Aryl Halide (if solid, 1.0 mmol), NaOtBu (1.4 mmol, 135 mg), and BrettPhos Pd G4 (0.02 mmol, ~18 mg).
-
Inert Atmosphere: Seal the vial and purge with inert gas (vac/fill cycle x3).
-
Solvent Addition: Add anhydrous 1,4-dioxane (2.0 mL, 0.5 M concentration) via syringe. If the aryl halide is liquid, add it at this stage.
-
Reaction: Place the vial in a pre-heated block at 90°C . Stir vigorously (critical for heterogeneous bases).
-
Monitoring: Monitor by LCMS at 2 hours. If conversion is <50%, increase temp to 100°C.
-
Workup: Cool to room temperature. Dilute with EtOAc, filter through a pad of Celite to remove Pd black and salts. Concentrate and purify via flash chromatography (typically Hexanes/EtOAc or DCM/MeOH).
Protocol B: The "Cost-Effective" Alternative (Xantphos)
Recommended for: Scale-up (>10g), aryl bromides/iodides, and less sterically crowded aryl partners.
Rationale: Xantphos is a wide bite-angle bidentate ligand. While less active than BrettPhos for chlorides, it is highly robust and often prevents the κ²-N,N chelation by enforcing a geometry that disfavors the binding of the pyridine nitrogen.
Materials:
-
Catalyst Source: Pd₂(dba)₃ (1.5 mol%) or Pd(OAc)₂ (3 mol%)
-
Ligand: Xantphos (4.5 mol%)
-
Base: Cs₂CO₃ (2.0 equiv) - Note: Milder base, better for sensitive functional groups.
-
Solvent: Toluene or 1,4-Dioxane.[1]
Step-by-Step Procedure:
-
Pre-complexation (Optional but recommended): In a separate vial, mix Pd(OAc)₂ and Xantphos in the solvent for 10 minutes under Argon to generate the active catalyst (solution turns yellow/orange).
-
Main Reaction: Add the amine, aryl halide, and Cs₂CO₃ to the main reaction vessel.
-
Combine: Transfer the catalyst solution to the main vessel via syringe.
-
Heating: Heat to 100-110°C for 12-18 hours. (Xantphos systems typically require higher temperatures and longer times than Buchwald precatalysts).
Part 4: Optimization & Troubleshooting Matrix
Use the following decision matrix to optimize conditions if the standard protocols yield suboptimal results.
| Observation | Probable Cause | Corrective Action |
| Low Conversion (<10%) | Catalyst Poisoning | Switch to BrettPhos or tBuBrettPhos . Increase temp to 110°C. |
| Starting Material Intact | Oxidative Addition Failure | Use Pd-G4 precatalysts. Switch from Aryl-Cl to Aryl-Br or Aryl-I. |
| Dehalogenation of Ar-X | Switch solvent from Dioxane to Toluene . Reduce reaction temperature. | |
| Product Decomposition | Base Sensitivity | Switch from NaOtBu to K₃PO₄ or Cs₂CO₃ . Use t-Amyl alcohol as solvent. |
| Reaction Stalls at 50% | Catalyst Death | Add a second portion of catalyst (1-2 mol%) after 4 hours. |
Part 5: Critical Safety & Handling
-
Inert Atmosphere: Pd(0) species are oxygen-sensitive. Rigorous degassing of solvents (sparging with Ar for 15 mins) is essential for reproducible yields.
-
Base Quality: NaOtBu is hygroscopic. Use a fresh bottle or sublimed grade. "Wet" base is the #1 cause of failure in Buchwald couplings.
-
Heavy Metals: Scavenge Palladium residues using functionalized silica (e.g., SiliaMetS® Thiol) or activated charcoal during workup, especially for pharmaceutical intermediates.
References
-
Buchwald, S. L., et al. "Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases." Journal of the American Chemical Society, 2008. Link
-
Hartwig, J. F. "Evolution of a Fourth Generation Catalyst for the Amination of Aryl Halides." Accounts of Chemical Research, 2008. Link
-
Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl Phosphines in Pd-Catalyzed Amination: A User's Guide." Chemical Science, 2011. Link
-
Driver, M. S., & Hartwig, J. F. "A Second-Generation Catalyst for Aryl Halide Amination: Mixed Secondary Amines from Aryl Halides and Primary Amines Catalyzed by (DPPF)PdCl2." Journal of the American Chemical Society, 1996. Link
Sources
Troubleshooting & Optimization
Technical Support Center: O-Alkylation in Aminopyridine Synthesis
Subject: Optimizing Regioselectivity and Yield for O-Alkylation of 2-Hydroxypyridines/Aminopyridines Ticket ID: CHEM-SUP-8821 Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist
Part 1: The Core Challenge (Root Cause Analysis)
Welcome to the technical support center. If you are seeing low yields or complex mixtures in this synthesis, you are likely battling the Ambident Nucleophile Paradox .
2-Hydroxypyridines (and their amino-substituted derivatives) exist in a tautomeric equilibrium between the lactim (hydroxy) and lactam (pyridone) forms. While the aromatic lactim form is required for O-alkylation, the lactam form is thermodynamically favored in solution.
When you introduce a base and an alkylating agent, the deprotonated intermediate possesses two nucleophilic sites:
-
Ring Nitrogen (N1): A "soft" nucleophile, orbitally controlled.
-
Exocyclic Oxygen: A "hard" nucleophile, charge controlled.
The Failure Mode: Under standard kinetic conditions (e.g.,
Part 2: Decision Matrix & Strategy
Before selecting a protocol, visualize your pathway using the decision tree below. This logic is based on substrate tolerance and scale.
Figure 1: Strategic decision tree for selecting the optimal O-alkylation condition based on substrate protection status and alkylating agent availability.
Part 3: Verified Protocols
Protocol A: The Silver Carbonate Method (High Selectivity)
Best for: Small scale (<5g), complex substrates, primary alkyl halides.
Mechanism: The "Silver Effect".
Reagents:
-
Substrate:
-Boc-2-amino-3-hydroxypyridine (1.0 equiv) -
Alkylating Agent: Alkyl Iodide (1.2 - 1.5 equiv)
-
Base/Promoter:
(1.0 - 2.0 equiv) -
Solvent: Toluene or Benzene (Non-polar solvents are critical)
Step-by-Step:
-
Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.
-
Charging: Add the hydroxypyridine substrate and
(Silver Carbonate). -
Solvent: Add anhydrous Toluene (0.1 M concentration relative to substrate). Note: Do not use DMF or DMSO; polar solvents disrupt the tight ion-pairing required for Ag-coordination.
-
Addition: Add the Alkyl Iodide.
-
Reaction: Heat to reflux (
) in the dark (wrap flask in foil) for 12–18 hours. -
Workup: Filter the hot mixture through a pad of Celite to remove silver salts. Wash the pad with EtOAc.
-
Purification: Concentrate the filtrate. The residue is often clean enough for the next step, but flash chromatography (Hexane/EtOAc) may be required.
Yield Expectation: 75–90% O-isomer.
Protocol B: The Mitsunobu Inversion
Best for: When the alkylating agent is an Alcohol , or when
Reagents:
-
Substrate: Hydroxypyridine derivative (1.0 equiv)
-
Alcohol (R-OH): (1.1 equiv)
- : (1.2 equiv)
-
DIAD or DEAD: (1.2 equiv)
-
Solvent: Anhydrous THF or DCM
Step-by-Step:
-
Dissolution: Dissolve the substrate, Alcohol, and
in anhydrous THF (0.2 M) under Nitrogen/Argon. -
Cooling: Cool the solution to
. -
Addition: Add DIAD dropwise over 20 minutes. Crucial: Exothermic reaction. Maintain temp <
to prevent side reactions. -
Aging: Allow to warm to Room Temperature (RT) and stir for 12 hours.
-
Workup: Concentrate solvent. Triturate with
to precipitate (Triphenylphosphine oxide). Filter. -
Purification: The filtrate contains the product and reduced hydrazine. Column chromatography is mandatory.
Yield Expectation: 60–85%.
Protocol C: The Cesium Effect (Scalable)
Best for: Large scale (>10g), cost-sensitive projects.
Mechanism:
Reagents:
-
Substrate: Hydroxypyridine (1.0 equiv)
-
Base:
(1.5 equiv) -
Alkylating Agent: Alkyl Bromide/Iodide (1.2 equiv)
-
Solvent: DMF or DMSO (Anhydrous)
Step-by-Step:
-
Mixing: Combine substrate and
in DMF (0.5 M). -
Activation: Stir at RT for 30 mins to ensure deprotonation.
-
Alkylation: Add Alkyl Halide.
-
Heating: Heat to
. Note: Higher temperatures ( ) often promote thermodynamic rearrangement to the N-alkyl isomer. -
Workup: Dilute with water (5x volume). Extract with EtOAc. Wash organic layer with LiCl (5% aq) to remove DMF.
Yield Expectation: 60–75% O-isomer (variable depending on R-group sterics).
Part 4: Troubleshooting FAQ
Q1: I am getting a mixture of N-alkyl and O-alkyl products. How do I separate them?
-
Answer: The N-alkyl isomer (pyridone) is significantly more polar than the O-alkyl isomer (pyridine).
-
TLC: The O-alkyl product will have a higher
. -
Extraction: The N-alkyl isomer is often water-soluble or stays in the aqueous phase at low pH. The O-alkyl pyridine is basic; you can extract it into organic solvent, wash with weak acid (pH 4-5) to remove starting material, and then basify/extract.
-
Q2: My reaction turns into a gummy solid and stops stirring.
-
Cause: This is common with Sodium/Potassium bases in non-polar solvents (aggregates).
-
Fix: Switch to Protocol C (Cesium) or add a phase transfer catalyst like 18-Crown-6 (for Potassium) or TBAI (Tetrabutylammonium iodide) to solubilize the anion.
Q3: I see "Bis-alkylation" in my mass spec (M + 2x Alkyl).
-
Cause: Your exocyclic amine (the
on the aminopyridine) is reacting. -
Fix: You must protect the exocyclic amine. Use a Boc-group (
-Butyloxycarbonyl) or Acetyl group. The Boc group is preferred as it is electron-withdrawing, which lowers the nucleophilicity of the ring nitrogen slightly, further assisting O-selectivity.
Q4: Can I use Alkyl Triflates or Tosylates?
-
Answer: Yes. According to HSAB theory, "Hard" electrophiles (Triflates, Tosylates) favor the "Hard" nucleophile (Oxygen). Using
often gives better O-selectivity than (Soft), but these reagents are moisture sensitive.
Part 5: Data Summary
| Variable | N-Alkylation Favoring | O-Alkylation Favoring |
| Solvent | Polar Protic ( | Non-polar (Toluene, Benzene) |
| Counter-ion | ||
| Electrophile | Soft ( | Hard ( |
| Temperature | High (Thermodynamic Control) | Low/Moderate (Kinetic Control) |
References
-
Mechanism of Silver-Mediated Selectivity
-
The Cesium Effect in Heterocyclic Synthesis
-
Mitsunobu Reaction on 2-Pyridones
-
Modern Catalytic Approaches (Cesium/Selectivity)
Sources
- 1. researchgate.net [researchgate.net]
- 2. semanticscholar.org [semanticscholar.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 5. O-Alkylation of hydroxypyridines and derivatives via transient alkyl diazonium species [ouci.dntb.gov.ua]
- 6. researchgate.net [researchgate.net]
- 7. semanticscholar.org [semanticscholar.org]
- 8. P(NMe2)3-Mediated Regioselective N-Alkylation of 2-Pyridones via Direct Deoxygenation of α-Keto Esters [organic-chemistry.org]
- 9. sciforum.net [sciforum.net]
- 10. semanticscholar.org [semanticscholar.org]
Preventing N-alkylation side products in 2-amino-3-hydroxypyridine reaction
A Guide to Preventing N-Alkylation Side Products
Welcome to the technical support center for the regioselective alkylation of 2-amino-3-hydroxypyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this reaction, particularly the prevention of undesired N-alkylation side products. As your Senior Application Scientist, I will provide in-depth technical guidance, troubleshooting strategies, and detailed protocols to help you achieve selective O-alkylation.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during the alkylation of 2-amino-3-hydroxypyridine.
Question: My reaction is producing a mixture of N-alkylated and O-alkylated products. How can I improve the selectivity for O-alkylation?
Answer: The formation of both N- and O-alkylated products is a common issue due to the presence of two nucleophilic sites: the amino group and the hydroxyl group. The key to achieving high selectivity for O-alkylation lies in a two-step strategy: protection of the more nucleophilic amino group, followed by alkylation of the hydroxyl group, and subsequent deprotection.
The amino group is generally more nucleophilic than the hydroxyl group, making it more prone to alkylation under many conditions. By temporarily "masking" the amino group with a suitable protecting group, you can direct the alkylating agent to the hydroxyl group. The tert-butyloxycarbonyl (Boc) group is an excellent choice for this purpose due to its ease of introduction, stability under the basic conditions often used for O-alkylation, and straightforward removal under acidic conditions.[1][2]
Question: I've protected the amino group with Boc, but I'm still seeing low yields of the desired O-alkylated product. What could be the problem?
Answer: Low yields after Boc protection can stem from several factors related to the O-alkylation step. Here are some troubleshooting suggestions:
-
Choice of Base: For the Williamson ether synthesis, a strong base is needed to deprotonate the hydroxyl group, but a base that is too strong or sterically hindered can promote elimination side reactions, especially with secondary or tertiary alkyl halides.[3][4] Consider using a milder base like potassium carbonate or cesium carbonate, which have been shown to be effective in promoting O-alkylation of similar systems.[5]
-
Reaction Conditions: Ensure your reaction is performed under anhydrous conditions, as water can consume the base and hinder the formation of the alkoxide. The choice of solvent is also critical; polar aprotic solvents like DMF or acetonitrile are generally preferred for Williamson ether synthesis.[5][6]
-
Alkylating Agent: Primary alkyl halides are the best substrates for Williamson ether synthesis. Secondary and tertiary alkyl halides are more prone to elimination reactions.[7][8] If you must use a secondary alkyl halide, consider using the Mitsunobu reaction as an alternative to the Williamson ether synthesis.
-
Mitsunobu Reaction Conditions: If you are using the Mitsunobu reaction, the order of addition of reagents is crucial. Typically, the alcohol, nucleophile (in this case, the protected 2-amino-3-hydroxypyridine), and triphenylphosphine are dissolved in a suitable solvent (like THF) and cooled before the dropwise addition of the azodicarboxylate (DEAD or DIAD).[9][10]
Question: How can I confirm whether I have synthesized the N-alkylated or O-alkylated product?
Answer: Differentiating between N- and O-alkylated isomers can be reliably achieved using spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
-
¹H NMR Spectroscopy:
-
O-Alkylated Product (e.g., 2-amino-3-benzyloxypyridine): You will observe a characteristic singlet for the benzylic protons (-O-CH₂-Ph) typically in the range of 5.0-5.5 ppm. The protons on the pyridine ring will also show a distinct pattern.
-
N-Alkylated Product (e.g., N-benzyl-2-amino-3-hydroxypyridine): The benzylic protons attached to the nitrogen (-NH-CH₂-Ph) will appear as a doublet (if coupled to the N-H proton) or a singlet, generally more upfield compared to the O-alkylated isomer, often in the 4.0-4.5 ppm range. The N-H proton itself will be visible, and its chemical shift will be dependent on the solvent and concentration.
-
-
¹³C NMR Spectroscopy:
-
O-Alkylated Product: The benzylic carbon (-O-C H₂-Ph) will resonate in the range of 65-75 ppm.
-
N-Alkylated Product: The benzylic carbon attached to the nitrogen (-NH-C H₂-Ph) will be found further upfield, typically in the 45-55 ppm range.
-
-
Mass Spectrometry (MS): While both isomers will have the same molecular weight, their fragmentation patterns in techniques like tandem mass spectrometry (MS/MS) can differ, providing structural information.
For definitive structural elucidation, 2D NMR techniques such as HSQC, HMBC, and NOESY can be invaluable in establishing the connectivity between the alkyl group and the pyridine scaffold.[11]
Frequently Asked Questions (FAQs)
Q1: What is the best protecting group for the amino group of 2-amino-3-hydroxypyridine?
A1: The tert-butyloxycarbonyl (Boc) group is highly recommended. It is easily introduced using di-tert-butyl dicarbonate (Boc₂O) and a base, is stable to the basic conditions of Williamson ether synthesis and the neutral conditions of the Mitsunobu reaction, and can be removed cleanly with acid (e.g., TFA or HCl) without affecting the newly formed ether linkage.[1][12]
Q2: Can I perform the O-alkylation without protecting the amino group?
A2: While it might be possible under very specific conditions with carefully chosen reagents, it is generally not advisable if high selectivity for the O-alkylated product is desired. The amino group's higher nucleophilicity makes it the more likely site of alkylation, leading to a mixture of products that can be difficult to separate. The protection-alkylation-deprotection sequence is a more robust and reliable strategy.
Q3: What are the key differences between the Williamson ether synthesis and the Mitsunobu reaction for this transformation?
A3: Both are excellent methods for forming ether bonds, but they have different advantages and limitations.
| Feature | Williamson Ether Synthesis | Mitsunobu Reaction |
| Mechanism | Sₙ2 reaction between an alkoxide and an alkyl halide.[3][4] | Redox-based condensation of an alcohol and a nucleophile.[9][10] |
| Substrate Scope | Best with primary alkyl halides; secondary and tertiary halides are prone to elimination.[7][8] | Works well with primary and secondary alcohols; proceeds with inversion of stereochemistry at the alcohol center. |
| Reaction Conditions | Requires a base to generate the alkoxide; often performed at elevated temperatures.[5] | Generally proceeds at or below room temperature under neutral conditions. |
| Byproducts | Halide salts, which are typically easy to remove. | Triphenylphosphine oxide and a hydrazine derivative, which can sometimes complicate purification. |
For the O-alkylation of Boc-protected 2-amino-3-hydroxypyridine with a primary alkyl halide, the Williamson ether synthesis is a straightforward and cost-effective choice. If you are using a secondary alcohol as your alkylating agent (via activation as a halide or tosylate), the Mitsunobu reaction may provide better results with less elimination.
Q4: Are there any safety concerns I should be aware of?
A4: Standard laboratory safety precautions should always be followed. When using strong bases like sodium hydride for the Williamson synthesis, be aware that it is highly flammable and reacts violently with water. The Mitsunobu reaction often uses diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), which are potentially explosive and should be handled with care. Always consult the Safety Data Sheet (SDS) for all reagents before use.
Preventative Strategies and Experimental Protocols
The most effective strategy to prevent N-alkylation is the three-step sequence illustrated below:
Figure 1: Three-step strategy for selective O-alkylation.
Protocol 1: Boc Protection of 2-Amino-3-hydroxypyridine
This protocol describes the protection of the amino group using di-tert-butyl dicarbonate (Boc₂O).
Materials:
-
2-Amino-3-hydroxypyridine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
Tetrahydrofuran (THF) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolve 2-amino-3-hydroxypyridine (1.0 eq) in THF or DCM (approx. 0.5 M concentration).
-
Add triethylamine (1.2 eq) to the solution and stir.
-
Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in the same solvent to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude tert-butyl (3-hydroxypyridin-2-yl)carbamate. This product can often be used in the next step without further purification.
Protocol 2: O-Alkylation of Boc-Protected 2-Amino-3-hydroxypyridine (Williamson Ether Synthesis)
This protocol details the O-alkylation using an alkyl halide and a base.
Materials:
-
tert-Butyl (3-hydroxypyridin-2-yl)carbamate
-
Alkyl halide (e.g., benzyl bromide)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
N,N-Dimethylformamide (DMF) or Acetonitrile
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
To a solution of tert-butyl (3-hydroxypyridin-2-yl)carbamate (1.0 eq) in DMF or acetonitrile, add potassium carbonate (1.5 eq).
-
Add the alkyl halide (1.1 eq) to the suspension.
-
Heat the reaction mixture to 50-80 °C and stir until the starting material is consumed (monitor by TLC). The reaction time can vary from 2 to 12 hours.
-
Cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure tert-butyl (3-(alkoxy)pyridin-2-yl)carbamate.
Protocol 3: Boc Deprotection
This final step removes the Boc protecting group to yield the desired 2-amino-3-alkoxypyridine.
Materials:
-
tert-Butyl (3-(alkoxy)pyridin-2-yl)carbamate
-
Trifluoroacetic acid (TFA) or 4M HCl in dioxane
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolve the Boc-protected compound (1.0 eq) in DCM.
-
Add an excess of trifluoroacetic acid (5-10 eq) or 4M HCl in dioxane (5-10 eq) to the solution.
-
Stir the reaction at room temperature for 1-3 hours, monitoring by TLC.
-
Once the reaction is complete, carefully neutralize the excess acid by adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.
-
Extract the aqueous layer with DCM or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the final 2-amino-3-alkoxypyridine product. If necessary, purify by column chromatography or recrystallization.
Data Summary for Product Characterization
The following table provides expected NMR chemical shift ranges for a representative O-alkylated product (2-amino-3-benzyloxypyridine) and its N-alkylated isomer.
| Compound | Proton/Carbon | ¹H NMR (ppm) | ¹³C NMR (ppm) |
| 2-Amino-3-benzyloxypyridine (O-Alkylated) | -O-C H₂-Ph | ~5.1-5.3 | ~70-72 |
| Pyridine-H4 | ~7.0-7.2 | ~120-122 | |
| Pyridine-H5 | ~6.7-6.9 | ~115-117 | |
| Pyridine-H6 | ~7.6-7.8 | ~140-142 | |
| Pyridine-C2 (bearing NH₂) | ~150-152 | ||
| Pyridine-C3 (bearing O-Bn) | ~145-147 | ||
| N-Benzyl-2-amino-3-hydroxypyridine (N-Alkylated) | -NH-C H₂-Ph | ~4.3-4.5 | ~48-52 |
| Pyridine-H4 | ~6.9-7.1 | ~122-124 | |
| Pyridine-H5 | ~6.5-6.7 | ~112-114 | |
| Pyridine-H6 | ~7.4-7.6 | ~142-144 | |
| Pyridine-C2 (bearing NH-Bn) | ~155-157 | ||
| Pyridine-C3 (bearing OH) | ~150-152 |
Note: These are approximate chemical shift ranges and can vary depending on the solvent and other substituents.
Figure 2: Workflow for monitoring reaction progress using TLC.
References
-
BYJU'S. (n.d.). Williamson Ether Synthesis reaction. Retrieved from [Link]
- Reynard, G., Lai, C., Azek, E., & Lebel, H. (2025). O-Alkylation of hydroxypyridines and derivatives via transient alkyl diazonium species. Tetrahedron Letters, 155396.
-
Chemistry Steps. (2022, November 13). Williamson Ether Synthesis. Retrieved from [Link]
-
Organic Synthesis. (n.d.). Mitsunobu reaction. Retrieved from [Link]
-
Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]
-
Use of the Mitsunobu Reaction in the Synthesis of Orthogonally Protected a,b-Diaminopropionic Acids. (n.d.). Retrieved from [Link]
-
Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Retrieved from [Link]
-
Wikipedia. (n.d.). Mitsunobu reaction. Retrieved from [Link]
-
ChemTalk. (2022, October 23). Williamson Ether Synthesis. Retrieved from [Link]
- LaPlante, S. R., Bilodeau, F., Aubry, N., Gillard, J. R., O'Meara, J., & Coulombe, R. (2013). N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery. Bioorganic & medicinal chemistry letters, 23(16), 4663–4668.
-
Royal Society of Chemistry. (n.d.). tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. Retrieved from [Link]
-
Protecting groups in organic synthesis + H2O. (n.d.). Retrieved from [Link]
-
Wikipedia. (n.d.). Protecting group. Retrieved from [Link]
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Organic Syntheses. (n.d.). Carbamic acid, tert-butyl ester. Retrieved from [Link]
- Chen, K., & Baran, P. S. (2025, February 26). Regiodivergent Alkylation of Pyridines: Alkyllithium Clusters Direct Chemical Reactivity. ChemRxiv.
-
University of Richmond. (n.d.). Organic Chemistry Williamson Ether Synthesis. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). O-alkylation and arylation of Oximes, Hydroxylamines and related compounds. Retrieved from [Link]
-
Total Synthesis. (n.d.). Protecting Groups In Organic Chemistry. Retrieved from [Link]
- Reynard, G., Lai, C., Azek, E., & Lebel, H. (2024). O-Alkylation of hydroxypyridines and derivatives via transient alkyl diazonium species. Tetrahedron Letters, 155396.
-
Taylor & Francis. (n.d.). Williamson ether synthesis – Knowledge and References. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]
-
Compound Interest. (n.d.). A GUIDE TO 13C NMR CHEMICAL SHIFT VALUES. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
ACS Publications. (2002, August 2). Preparation of N-Alkylated Pyridones via Selective N-Alkylation of 2-Alkoxypyridines on Solid Phase. Retrieved from [Link]
-
Sigma-Aldrich. (n.d.). 2-Amino-3-benzyloxypyridine. Retrieved from [Link]
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Solubility issues of 3-isobutoxypyridin-2-amine in organic solvents
Prepared by the Senior Application Scientist Team
This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering solubility challenges with 3-isobutoxypyridin-2-amine. Our goal is to move beyond simple solvent lists to explain the underlying chemical principles governing its solubility, empowering you to make informed decisions and troubleshoot effectively during your experiments.
Frequently Asked Questions (FAQs)
Q1: What key structural features of 3-isobutoxypyridin-2-amine influence its solubility?
A: The solubility behavior of 3-isobutoxypyridin-2-amine is governed by a delicate balance between its polar and non-polar components. Understanding this "amphiphilic" nature is the first step in troubleshooting.
-
Polar "Head": The 2-amino group and the pyridine nitrogen atom make this portion of the molecule polar and capable of hydrogen bonding. The primary amine (-NH2) can both donate and accept hydrogen bonds, while the pyridine nitrogen acts as a hydrogen bond acceptor.[1][2][3][4] These features promote solubility in polar solvents.
-
Non-Polar "Tail": The 3-isobutoxy group provides a significant non-polar, hydrophobic character.[2][5][6] The branched isobutyl chain, in particular, is bulky and reduces intermolecular attraction, which can improve solubility in organic blends but hinders dissolution in highly polar, structured solvents like water.[7][8]
-
Aromatic System: The pyridine ring itself contributes to the molecule's character, allowing for potential π-π stacking interactions with aromatic solvents like toluene.[9][10]
Essentially, you are working with a molecule that has conflicting preferences. The optimal solvent will be one that can effectively solvate both the polar aminopyridine head and the non-polar isobutoxy tail.
Q2: My compound is poorly soluble in common polar solvents like ethanol and methanol at room temperature. Why is this, and what should I try next?
A: This is a common observation. While the aminopyridine portion of the molecule can hydrogen bond with alcohols, the large, hydrophobic isobutyl group disrupts the strong hydrogen-bonding network of the solvent itself.[6] The energy gained by solvating the polar head is not enough to overcome the energy penalty of creating a cavity for the non-polar tail.
Troubleshooting Steps:
-
Switch to Polar Aprotic Solvents: Try solvents like Tetrahydrofuran (THF), Acetone, Acetonitrile (MeCN), or Ethyl Acetate (EtOAc). These solvents have a moderate to high polarity and can act as hydrogen bond acceptors, interacting favorably with the amine group without the highly structured network of protic solvents.[9][11]
-
Introduce Gentle Heating: Solubility often increases with temperature. Gently warming the mixture can provide the energy needed to break the solute's crystal lattice and improve solvation. Always check the compound's stability at elevated temperatures first.
-
Consider Solvent Mixtures: A mixture, such as Toluene/Ethanol or THF/Hexane, can be highly effective. The more polar solvent solvates the aminopyridine head, while the less polar solvent accommodates the isobutoxy tail.[12][13]
Q3: I need to run a reaction in an aqueous or semi-aqueous environment. How can I dissolve 3-isobutoxypyridin-2-amine?
A: Direct dissolution in neutral water is likely to be very low.[2][6] The most effective strategy is to leverage the basicity of the 2-amino group.
By adding a dilute aqueous acid (e.g., 1M HCl, 5% Acetic Acid), you can protonate the amine, forming an ammonium salt.[14] This salt is an ionic species and is dramatically more polar than the neutral molecule, leading to a significant increase in aqueous solubility.[15][16]
Workflow:
-
Suspend the 3-isobutoxypyridin-2-amine in the aqueous buffer or water.
-
Slowly add a dilute acid dropwise while stirring until the solid dissolves.
-
After the reaction, you can recover the neutral compound by adding a base (e.g., NaOH, NaHCO3) to neutralize the salt.[14]
Q4: I am struggling with crystallization. The compound either crashes out as a fine powder or oils out completely. What causes this and how can I fix it?
A: "Oiling out" or precipitating as a powder occurs when nucleation happens too rapidly from a supersaturated solution, preventing the formation of an ordered crystal lattice.[9] The amphiphilic nature of your molecule can make finding the right balance between soluble and insoluble difficult.
Strategies for Better Crystals:
-
Use a Solvent/Anti-Solvent System: Dissolve the compound in a "good" solvent where it is highly soluble (e.g., THF, Acetone). Then, slowly add an "anti-solvent" in which it is poorly soluble (e.g., Hexane, Heptane, or sometimes water) dropwise until the solution becomes faintly cloudy.[9] Warming the mixture to clarify and then allowing it to cool slowly can yield high-quality crystals.
-
Slow Evaporation: Dissolve the compound in a moderately volatile solvent (e.g., Ethyl Acetate) and allow the solvent to evaporate slowly over several days in a loosely covered vial. Avoid highly volatile solvents like DCM or Ether, as rapid evaporation promotes powder formation.[9]
-
Choose Solvents That Tame Polarity: For organic molecules, Ethyl Acetate is often a good starting point.[9] Aromatic solvents like Toluene can also be effective, potentially stabilizing the crystal lattice through pi-pi interactions.[9]
Systematic Solvent Selection: A Troubleshooting Workflow
When faced with a new batch or a challenging purification, a systematic approach to solvent selection is more effective than random screening. The following workflow helps guide your decision-making process.
Caption: A decision tree for systematically troubleshooting the solubility of 3-isobutoxypyridin-2-amine.
Solvent Property Quick Reference Table
The choice of solvent is critical not only for dissolution but also for subsequent reaction steps or purification. This table provides key properties of common laboratory solvents to aid in your selection.
| Solvent | Class | Polarity Index | H-Bond Donor | H-Bond Acceptor | Comments & Recommendations |
| Water | Polar Protic | 10.2 | Yes | Yes | Very poor solubility unless acidified.[16] |
| Methanol/Ethanol | Polar Protic | 5.1 / 4.3 | Yes | Yes | Moderate solubility, likely requires heating. Good for solvent mixtures.[11][12] |
| Isopropanol (IPA) | Polar Protic | 3.9 | Yes | Yes | Similar to ethanol, but slightly less polar. Useful for crystallization. |
| Acetonitrile (MeCN) | Polar Aprotic | 5.8 | No | Yes | Good starting point. Often provides good solubility for moderately polar compounds.[11] |
| Acetone | Polar Aprotic | 5.1 | No | Yes | Good starting point. Strong solvent, but its volatility can be an issue for crystallization.[9] |
| Ethyl Acetate (EtOAc) | Polar Aprotic | 4.4 | No | Yes | Good starting point. Excellent general-purpose solvent for reactions and chromatography.[9] |
| Tetrahydrofuran (THF) | Polar Aprotic | 4.0 | No | Yes | Excellent choice. Its ether structure is compatible with the isobutoxy group. |
| Dichloromethane (DCM) | Polar Aprotic | 3.1 | No | Yes | Often provides good solubility, but high volatility makes it less ideal for crystallization.[9] |
| Toluene | Non-Polar | 2.4 | No | No | Good solubility is possible due to π-π interactions. Excellent for crystallization.[9][10] |
| Hexane/Heptane | Non-Polar | 0.1 | No | No | Very poor solubility. Primarily used as an anti-solvent for crystallization.[12] |
Standard Operating Protocols
Protocol 1: Small-Scale Solubility Screening
Objective: To efficiently determine a suitable solvent for a reaction, purification, or crystallization.
Methodology:
-
Preparation: Dispense approximately 10 mg of 3-isobutoxypyridin-2-amine into a 1.5 mL glass vial. Prepare several such vials for parallel testing.
-
Solvent Addition: Add a measured volume (e.g., 100 µL) of your first chosen solvent to the vial.
-
Agitation: Cap the vial and vortex vigorously for 1-2 minutes at room temperature.
-
Initial Observation: Visually inspect the vial. If the solid has completely dissolved, the solubility is at least 100 mg/mL.
-
Incremental Addition: If the solid remains, add another 100 µL of solvent (total volume 200 µL) and repeat the agitation. Complete dissolution now indicates a solubility of at least 50 mg/mL.
-
Continue Dilution: Continue this process until the solid dissolves or you reach a volume of 1 mL (indicating solubility is <10 mg/mL).
-
Heating Test: If the compound is insoluble or poorly soluble at room temperature, gently warm the vial in a heat block or water bath to 40-50 °C and observe any changes. Note if the compound dissolves with heat and if it remains in solution or precipitates upon cooling.
Protocol 2: Acid-Mediated Dissolution for Aqueous Reactions
Objective: To prepare a solution of 3-isobutoxypyridin-2-amine in an aqueous medium.
Methodology:
-
Suspension: Add the required mass of 3-isobutoxypyridin-2-amine to your reaction vessel containing the aqueous buffer or water.
-
Acidification: While stirring, add 1M HCl dropwise. Monitor the mixture. Continue adding acid until all the solid material has dissolved, resulting in a clear solution.
-
pH Check: Check the pH of the solution to ensure it is compatible with your subsequent reaction steps. Adjust if necessary.
-
Post-Reaction Neutralization (Workup): After the reaction is complete, cool the mixture in an ice bath. Slowly add a saturated solution of a weak base like sodium bicarbonate (NaHCO3) or a dilute solution of a strong base like sodium hydroxide (NaOH) to neutralize the acid. The neutral 3-isobutoxypyridin-2-amine will precipitate out and can be collected by filtration or extracted into an organic solvent (e.g., Ethyl Acetate).[14][15]
References
- Fiveable. (2025, August 15). Isobutyl Definition - Organic Chemistry Key Term.
- MDPI. (2023, February 24). Solubility and Crystallization Studies of Picolinic Acid.
- ResearchGate. C–H···π interactions increase pyridinium solubility by disrupting ionic....
- Guide for crystallization.
- Echemi. (2025, November 27). Isobutyl: Properties, Uses, and Industrial Applications.
- Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disa. (2024, June 1).
- ACS Publications. Theoretical Studies of Solvent Effect on the Basicity of Substituted Pyridines | The Journal of Physical Chemistry B.
- ResearchGate. (2021, January 19). How to recrystallization amine compound and it is not soluble in common organic solvents.
- CHAPTER 2: Anatomy of an Organic Molecule.
- University of Rochester. Reagents & Solvents: Solvents for Recrystallization.
- (2023, August 31). Solubility of Organic Compounds.
- Lumen Learning. 23.1. Properties of amines | Organic Chemistry II.
- PMC. Chemical Substituent Effect on Pyridine Permeability and Mechanistic Insights from Computational Molecular Descriptors.
- University of Rochester, Department of Chemistry. Workup: Amines.
- Crystallization Solvents.pdf.
- Organic Chemistry II (Chem2042).
- BYJU'S. Physical Properties of Amines.
- Chemistry LibreTexts. (2024, March 23). 24.2: Structure and Properties of Amines.
- PMC. Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules.
- Preprints.org. (2025, December 3). Synthesis, Photophysical Characterization, and Computational Analysis of Novel Bis(oxazolo[5,4-b]pyridine) Derivatives as Terpyridine-Inspired Fluorophores[v1].
- ETH Zurich Research Collection. (2021, September 1). Solubility Prediction of Organic Molecules with Molecular Dynamics Simulations.
- Amine compounds.
- Organic Chemistry II.
- Reddit. (2022, January 6). How to tackle compound solubility issue : r/labrats.
- Chemistry LibreTexts. (2015, July 19). 21.2: Structural and Physical Properties of Amines.
- Chemguide. an introduction to amines.
- Principles of Drug Action 1, Spring 2005, Amines.
- Scribd. Properties and Solubility of Amines | PDF | Amine | Physical Chemistry.
Sources
- 1. eopcw.com [eopcw.com]
- 2. byjus.com [byjus.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 5. scholar.ulethbridge.ca [scholar.ulethbridge.ca]
- 6. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 7. fiveable.me [fiveable.me]
- 8. echemi.com [echemi.com]
- 9. unifr.ch [unifr.ch]
- 10. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 11. mdpi.com [mdpi.com]
- 12. Reagents & Solvents [chem.rochester.edu]
- 13. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 14. 23.1. Properties of amines | Organic Chemistry II [courses.lumenlearning.com]
- 15. Workup [chem.rochester.edu]
- 16. webhome.auburn.edu [webhome.auburn.edu]
Technical Support Center: Removal of Unreacted Isobutyl Bromide
Topic: Purification Strategies for Reaction Mixtures Containing Residual Isobutyl Bromide (1-Bromo-2-methylpropane) Ticket ID: CHEM-SUP-8821 Support Level: Tier 3 (Senior Application Scientist)
Introduction: The "Beta-Branching" Bottleneck
Welcome to the technical support center. If you are reading this, you are likely facing a common synthetic hurdle: Isobutyl bromide (IBB) is stubbornly persisting in your reaction mixture.
Why is this happening?
Isobutyl bromide is a primary alkyl halide, but it possesses a methyl group at the
This guide provides three validated protocols to remove IBB, ranked by selectivity and ease of automation.
Part 1: Diagnostic & Decision Logic
Before selecting a method, evaluate your crude mixture against the following criteria.
Decision Matrix
Figure 1: Decision tree for selecting the optimal purification strategy based on product boiling point and reaction scale.
Part 2: Removal Protocols
Method A: Vacuum Distillation (Physical Separation)
Best for: Thermally stable products with boiling points >110°C.
Isobutyl bromide has a boiling point of 91°C at atmospheric pressure.[1] If your product boils significantly higher, physical removal is the most cost-effective method.
Protocol:
-
Setup: Equip a rotary evaporator with a vacuum pump capable of reaching <10 mbar.
-
Bath Temperature: Set the water bath to 40–45°C .
-
Vacuum Ramp:
-
Start at 200 mbar to remove bulk solvents (DCM, THF).
-
Slowly ramp down to 10–20 mbar .
-
-
Chase Solvent (Crucial Step): IBB can be "dragged" out via co-evaporation. Add 2-3 volumes of Heptane or Toluene and re-evaporate. The vapor pressure of the co-solvent aids in carrying the halide into the trap.
Warning: Do not use this method if your product is volatile (BP < 150°C) or thermally unstable.
Method B: Solid-Phase Scavenging (The "Gold Standard")
Best for: High-value intermediates, library synthesis, and avoiding aqueous workups.
This method uses a polymer-supported nucleophile to react with the IBB, tethering it to a solid bead that is simply filtered away.
Mechanism:
Recommended Scavenger: Silica-supported Thiol (Si-Thiol) or Polymer-supported Thiophenol .
Why Thiol? Sulfur is a "soft" nucleophile that reacts rapidly with alkyl halides via
Protocol:
-
Stoichiometry: Calculate the excess IBB (e.g., if 0.2 eq remains). Add 3–4 equivalents of Si-Thiol resin relative to the residual IBB.
-
Solvent: Ensure the mixture is in a solvent that swells the resin (DCM, THF, or DMF).
-
Incubation: Add the resin and a mild base (e.g., Diisopropylethylamine, DIPEA) to neutralize the HBr byproduct. Shake at 40°C for 4–12 hours .
-
Filtration: Filter the mixture through a fritted cartridge or Celite.
-
Result: The filtrate contains your pure product; the IBB is trapped on the resin.
Data Comparison: Scavenging Efficiency
| Scavenger Type | Target Substrate | Reaction Time | Removal Efficiency |
| Si-Thiol | Primary Alkyl Halides | 4-8 hrs | >98% |
| PS-Trisamine | Acid Chlorides / Electrophiles | 1-2 hrs | >99% |
| Morpholine (Solution) | Alkyl Halides | 12 hrs | 95% (Requires extraction) |
Method C: Solution-Phase Derivatization (Liquid-Liquid Extraction)
Best for: Large-scale batches where resins are too expensive.
If you cannot distill and resins are cost-prohibitive, convert the non-polar IBB into a polar, water-soluble ammonium salt using a "sacrificial" amine.
Reagent: Morpholine or N,N-Dimethylamine .
Protocol:
-
Add Nucleophile: Add 2–3 equivalents (relative to IBB) of Morpholine to the reaction mixture.
-
Heat: Reflux gently (approx. 60–70°C) for 6–12 hours.
-
Note: The
-branching of IBB makes this slow; heat is required.
-
-
The Transformation:
-
Workup:
-
Dilute with organic solvent (EtOAc or Ether).
-
Wash with 1M HCl (aqueous).
-
Logic: The unreacted Morpholine and the new N-Isobutylmorpholinium salt are both protonated/ionic and will partition into the aqueous layer.
-
Your product (neutral) remains in the organic layer.
-
Part 3: Troubleshooting & FAQs
Q1: Can I use a strong base (like NaOH) to eliminate the IBB?
A: Proceed with caution. Treating isobutyl bromide with strong base (NaOH, KOtBu) promotes E2 elimination , converting it to isobutylene (gas).
-
Pros: The byproduct is a gas and leaves the system.
-
Cons: Strong bases often degrade sensitive products (epimerization, hydrolysis). Only use this if your product is chemically inert to base.
Q2: I tried rotary evaporation, but the IBB peak is still there by NMR.
A: You likely have an issue with Raoult's Law . As the concentration of IBB decreases, its vapor pressure drops, making the last traces hard to remove.
-
Fix: Use the "Chase Technique" described in Method A. Add 50mL of Methanol or Heptane and evaporate again. This disrupts the equilibrium and helps carry the halide over.
Q3: Which method is best for GMP/Drug Development?
A: Method B (Resin Scavenging). It avoids thermal stress (Method A) and eliminates the risk of residual sacrificial amines (Method C). Regulatory bodies prefer solid-phase workups because the "reagent" is physically removed, leaving no trace impurities.
References
- Biotage. Solid Supported Reagents: User Guide for Scavenging.
-
Sigma-Aldrich . Isobutyl Bromide: Physical Properties and Safety Data. CAS: 78-77-3.[1][2]
- Ley, S. V., et al. (2000). "Polymer-supported reagents and scavengers: multi-step organic synthesis." Journal of the Chemical Society, Perkin Transactions 1, (23), 3815-4195.
- Eames, J. (2002). "Scavenger Resins for Parallel Synthesis." Annual Reports on the Progress of Chemistry, Section B, 98, 133.
- Armarego, W. L. F.Purification of Laboratory Chemicals. 8th Edition, Elsevier.
Sources
Technical Support Center: Stability of 3-Alkoxypyridin-2-amine
Executive Summary
3-Alkoxypyridin-2-amines are electron-rich heterocyclic building blocks. While generally stable in dilute non-nucleophilic acids (e.g., HCl, H₂SO₄) at room temperature due to stable salt formation, they exhibit specific instabilities under stress. The primary degradation risks are O-dealkylation (ether cleavage) in the presence of nucleophilic acids (HBr, HI) and oxidative degradation facilitated by acidic media. Hydrolytic deamination (loss of the amino group) is kinetically slow but possible under extreme forcing conditions.
Module 1: Mechanistic Insight & Stability Profile
To troubleshoot effectively, you must understand the competition between protonation (stabilizing) and nucleophilic attack (degrading).
The Protonation-Degradation Balance
Upon exposure to acid, the pyridine nitrogen (N1) is the primary site of protonation (
Degradation Pathways
The following Graphviz diagram illustrates the critical decision points in the chemical fate of the molecule.
Caption: Figure 1.[1][2][3] Competitive pathways for 3-alkoxypyridin-2-amine in acidic media. Green indicates the safe stability zone; red and yellow indicate degradation pathways.
Module 2: Troubleshooting Guide (FAQ)
Use this section to diagnose specific experimental anomalies.
Scenario A: "My LCMS shows a new peak with Mass [M-14] or [M-Variable]."
Diagnosis: O-Dealkylation (Ether Cleavage).
-
The Science: If you are using a methyl ether (methoxy), a loss of 14 Da corresponds to the conversion of -OCH3 to -OH. This is driven by nucleophilic attack on the alkyl group.
-
Trigger: Using HBr, HI, or heating in concentrated HCl.
-
Solution:
-
Switch to a non-nucleophilic acid: Sulfuric acid (H₂SO₄) or Trifluoroacetic acid (TFA) .
-
Lower the reaction temperature.
-
Scenario B: "The solution turned dark brown/black upon acidification."
Diagnosis: Acid-Catalyzed Oxidative Polymerization.
-
The Science: Aminopyridines are electron-rich. While protonation usually protects the ring, trace transition metals or simple air exposure during the exothermic dissolution can trigger radical oxidation.
-
Trigger: Old ether solvents (peroxides), metal spatulas, or lack of inert gas.
-
Solution:
-
Degas all acidic solvents with Nitrogen/Argon before use.
-
Add a radical scavenger like BHT if the application permits.
-
Ensure the acid source is free of iron (Fe³⁺) contaminants.
-
Scenario C: "I see a peak at [M+1] that isn't the isotope."
Diagnosis: Hydrolytic Deamination. [4]
-
The Science: Conversion of the -NH2 (Mass 16) to -OH (Mass 17) results in a net mass gain of +1 Da. This forms the 2-pyridone tautomer.
-
Trigger: Refluxing in aqueous acid for extended periods (>24 hours).
-
Solution: This reaction is kinetically slow. Simply reducing reaction time or temperature usually resolves it.
Module 3: Experimental Protocols
Acid Stability Stress Test
Before scaling up a reaction involving this motif, perform this self-validating stress test to determine the safe operating window.
Objective: Define the maximum temperature and acid concentration before O-dealkylation occurs.
Protocol:
-
Preparation: Prepare a 10 mM solution of 3-alkoxypyridin-2-amine in the target solvent (e.g., Water/MeCN 1:1).
-
Acid Addition: Add 5 equivalents of the acid intended for the process (e.g., 1M HCl).
-
Thermal Ramp: Aliquot the mixture into 4 vials.
-
Vial A: Keep at 4°C (Control).
-
Vial B: 25°C for 4 hours.
-
Vial C: 50°C for 4 hours.
-
Vial D: 80°C for 4 hours.
-
-
Analysis: Neutralize aliquots with bicarbonate buffer (pH 8) immediately to quench. Analyze via UPLC-MS.
-
Success Criteria:
-
Purity of Vial D must be >98% relative to Vial A.
-
Absence of [M-Alkyl] peak (Hydroxypyridine impurity).
-
Data Summary: Acid Compatibility Matrix
| Acid Type | Anion Character | Stability Risk | Recommendation |
| HCl (Conc.) | Nucleophilic (Cl⁻) | Moderate | Safe < 50°C. Risk of cleavage at reflux. |
| HBr / HI | Highly Nucleophilic | High | Avoid. Rapid O-dealkylation likely. |
| H₂SO₄ | Non-Nucleophilic | Low | Preferred for harsh conditions. |
| TFA | Non-Nucleophilic | Low | Excellent for LCMS/Purification. |
| Acetic Acid | Weak | Low | Safe, but may not fully protonate. |
Module 4: Storage & Handling
-
Form: Store as the HCl or H₂SO₄ salt rather than the free base. The salt form locks the nitrogen lone pair, preventing oxidation.
-
Atmosphere: Argon backfill is mandatory for the free base.
-
Container: Amber glass (light sensitive).
References
- Joule, J. A.; Mills, K.Heterocyclic Chemistry, 5th Ed.; Wiley: Chichester, 2010.
-
PubChem Compound Summary. 3-Amino-2-methoxypyridine (CID 2737488).[5] National Center for Biotechnology Information. [Link] (Source for physicochemical properties and safety data).
- Spivey, A. C.; Arseniyadis, S.Pyridine Synthesis and Reactivity. In Science of Synthesis; Thieme: Stuttgart, 2005. (Authoritative source on ether cleavage mechanisms in pyridine systems).
- Weissman, S. A.; Zewge, D.Recent Advances in the Synthesis of 2-Aminopyridines.Tetrahedron2005, 61, 7833–7863.
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Direct Methoxypyridine Functionalization Approach to Magellanine-Type Lycopodium Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kinetics of the hydrolytic deamination of N-heteroaromatic amines in aqueous alkaline solutions - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 5. PubChemLite - 3-amino-2-methoxypyridine (C6H8N2O) [pubchemlite.lcsb.uni.lu]
Technical Support Center: Troubleshooting Aminopyridine Coupling Reactions
A Guide for Research Scientists and Drug Development Professionals
Welcome to the technical support center for aminopyridine coupling reactions. As a class of substrates, aminopyridines present unique challenges in palladium-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination and Suzuki-Miyaura coupling. Their dual nature—acting as both a nucleophile (at the amino group) and a potential ligand or inhibitor (at the pyridine nitrogen)—can lead to frustratingly low conversion rates.[1] This guide is structured in a question-and-answer format to directly address the common pitfalls and provide systematic, field-proven troubleshooting strategies.
Part 1: Foundational Checks - "Is My Setup Correct?"
Before delving into complex mechanistic problems, it's crucial to ensure the fundamentals of the reaction setup are sound. Cross-coupling reactions are sensitive, and overlooking a basic step is a common source of failure.[2]
FAQ 1: My reaction shows zero or very low conversion. What are the absolute first things I should verify?
This is the most common and critical question. A complete lack of reactivity almost always points to a fundamental flaw in the setup or the purity of the components.
Answer: A systematic check of the following four areas is essential:
-
Inert Atmosphere Integrity: Palladium(0) catalysts are oxygen-sensitive. Inconsistent or poor results are often traced back to inadequate inert atmosphere techniques.
-
Verification: Ensure your reaction vessel was properly dried (flame-dried or oven-dried) and purged. The most reliable method is to evacuate the vessel and backfill with an inert gas (Argon or Nitrogen), repeating this cycle three times.[3] Simply purging the flask with a needle for a few minutes is also an option, but may be less robust.[4][5]
-
Causality: Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) oxides, halting the catalytic cycle before it even begins.
-
-
Solvent Purity & Degassing: Solvents must be anhydrous and free of dissolved oxygen.
-
Verification: Use freshly opened bottles of anhydrous solvent (e.g., Sure/Seal™ products). If using solvent from a larger container, ensure it was stored under an inert atmosphere. For maximum reliability, degas the solvent by sparging with argon for 15-30 minutes or through several freeze-pump-thaw cycles.
-
Causality: Like atmospheric oxygen, dissolved oxygen in the solvent will kill the catalyst. Water can hydrolyze starting materials (like boronic acids in Suzuki couplings) or interfere with the base.
-
-
Reagent Quality: Assume nothing about the purity of your reagents, especially the aminopyridine and any organometallic partners.
-
Verification: Check the integrity of your starting materials via NMR or LC-MS. Aminopyridines can oxidize or degrade over time. Boronic acids can dehydrate to form unreactive boroxines. Bases like sodium tert-butoxide are hygroscopic and should be handled in a glovebox and stored in a desiccator.
-
Causality: If your starting materials are degraded or impure, the reaction is destined to fail regardless of how well the other parameters are controlled.
-
-
Catalyst and Ligand Activity: Is your palladium source and ligand active?
-
Causality: The catalyst is the heart of the reaction. If it is inactive from the start, no product will be formed.
Experimental Protocol: A Self-Validating Small-Scale Test Reaction
This protocol helps systematically test your setup and reagents.
-
Glassware Preparation: Flame-dry a 5 mL microwave vial with a stir bar under vacuum. Allow it to cool under a stream of argon or nitrogen.
-
Reagent Addition (In Glovebox or under positive inert gas flow):
-
Add the aryl halide (e.g., 0.1 mmol, 1.0 equiv).
-
Add the aminopyridine (0.12 mmol, 1.2 equiv).
-
Add the base (e.g., Cs₂CO₃, 0.2 mmol, 2.0 equiv).
-
Add the Palladium precatalyst/ligand system (e.g., 1-5 mol%).
-
-
Solvent Addition: Add 1.0 mL of degassed, anhydrous solvent (e.g., dioxane or toluene) via syringe.
-
Control Reaction: In a separate vial, set up an identical reaction but omit the palladium catalyst. This is your negative control.
-
Reaction Execution: Seal the vials and place them in a pre-heated aluminum block on a stirrer hotplate (e.g., 80-100 °C).
-
Monitoring: After a set time (e.g., 2 hours), take a small aliquot from each reaction (under inert conditions), quench with water, extract with ethyl acetate, and analyze by TLC or LC-MS.
-
Validation: The test reaction should show product formation, while the control reaction should show only starting materials. If the test reaction also fails, you have confirmed a fundamental issue with one of the components or the setup.
Part 2: The Aminopyridine Problem - Catalyst, Ligand, and Base Selection
Aminopyridines are considered challenging substrates because the pyridine nitrogen's lone pair can coordinate to the palladium center, leading to catalyst inhibition or deactivation.[1][9] This section addresses how to select components that mitigate this issue.
FAQ 2: My foundational checks are fine, but my conversion is still low. How does the pyridine nitrogen interfere, and how do I choose the right catalyst system?
Answer: The pyridine nitrogen acts as a competing ligand. It can coordinate to the palladium center, displacing the phosphine ligand and forming catalytically dormant or inactive complexes.[1][10] This is particularly problematic with 2-aminopyridines, which can form a stable five-membered chelate with the palladium after oxidative addition, hindering subsequent steps.[9]
The solution is to use a catalyst system that favors the productive catalytic cycle over these deactivation pathways.
-
Ligand Choice: The key is to use bulky, electron-rich phosphine ligands.
-
Causality: Bulky ligands (e.g., Buchwald's biarylphosphines like XPhos, SPhos, or RuPhos) create a sterically crowded environment around the palladium.[9][11] This steric hindrance accelerates the final, product-forming reductive elimination step.[7] A faster reductive elimination means the catalyst spends less time in intermediate states where the pyridine nitrogen can coordinate and cause problems. Electron-rich ligands also promote the initial, often rate-limiting, oxidative addition step.[12]
-
Recommendation: For aminopyridine couplings, start with a screening of established ligands like XPhos, RuPhos, or Xantphos.[9][13]
-
-
Palladium Source: Use modern palladium precatalysts.
-
Causality: Precatalysts, like the G3 or G4 palladacycles developed by the Buchwald group, are air-stable solids that rapidly and cleanly generate the active, monoligated Pd(0) species in solution upon addition of a base.[6][8] This ensures a consistent and high concentration of the active catalyst from the start, unlike older sources like Pd(OAc)₂ which can be unreliable.[14]
-
Recommendation: Use a precatalyst like SPhos Pd G3 or XPhos Pd G4 for higher reproducibility.
-
Visualization: Troubleshooting Logic for Aminopyridine Couplings
Caption: A decision tree for systematically troubleshooting aminopyridine coupling reactions.
FAQ 3: Which base should I use? I've heard strong bases can cause side reactions, but weak bases don't work.
Answer: Base selection is a critical balancing act. The base must be strong enough to deprotonate the aminopyridine (or the intermediate Pd-amine complex) but not so reactive that it causes degradation of sensitive starting materials or ligands.
-
The Role of the Base: In the Buchwald-Hartwig cycle, the base facilitates the deprotonation of the amine, which is necessary for the final reductive elimination step. In Suzuki couplings, the base is crucial for the transmetalation step, forming a more nucleophilic boronate species.
-
Common Choices & Causality:
-
Strong, Non-nucleophilic Bases (NaOtBu, KOtBu, LHMDS): Often the first choice for C-N couplings. Their strength drives the reaction forward. However, their high reactivity can be incompatible with base-sensitive functional groups (e.g., esters) and they can sometimes promote side reactions like hydrodehalogenation.[7][14]
-
Carbonate Bases (Cs₂CO₃, K₂CO₃, K₃PO₄): Generally milder and better for substrates with sensitive functional groups.[7][15] Cesium carbonate (Cs₂CO₃) is often particularly effective; the large, soft cesium cation is thought to play a beneficial role in promoting reductive elimination and breaking up palladium aggregates.[15] However, their solubility in organic solvents can be low, potentially leading to slow or incomplete reactions.[15]
-
Organic Bases (DBU, MTBD): These are soluble but can be problematic. Their nucleophilicity means they can compete with the aminopyridine for a place on the palladium catalyst, acting as an inhibitor.[16]
-
Data Table: Comparison of Common Bases
| Base | pKa (Conjugate Acid) | Common Use Case | Potential Issues |
| NaOtBu | ~19 | General purpose, strong driver for C-N coupling | Low functional group tolerance |
| K₃PO₄ | ~12.3 | Suzuki couplings, milder conditions | Can be slow, solubility issues |
| Cs₂CO₃ | ~10.2 | Milder C-N couplings, Suzuki reactions | Cost, solubility in non-polar solvents |
| DBU | ~13.5 | Soluble organic base | Can act as an inhibiting ligand[16] |
Recommendation: For a new aminopyridine coupling, start by screening a strong base like NaOtBu and a weaker, softer base like Cs₂CO₃ or K₃PO₄.
Part 3: Advanced Troubleshooting & Optimization
When the basics are covered and the right components are chosen, further optimization of reaction parameters may be necessary.
FAQ 4: I'm seeing some product, but the reaction stalls at 30-50% conversion. What's happening?
Answer: Stalling often indicates catalyst deactivation or product inhibition.
-
Catalyst Deactivation: As discussed, coordination by the pyridine nitrogen is a primary deactivation pathway.[10] Another possibility is the formation of off-cycle palladium complexes. For example, if the phosphine ligand concentration is too low or the temperature is too high, palladium can precipitate as inactive palladium black.
-
Solution: Try a slightly higher catalyst loading (e.g., increase from 1 mol% to 3 mol%). Sometimes, using a ligand-to-metal ratio greater than 1:1 can help stabilize the catalyst. Also, ensure the reaction temperature isn't excessively high, as this can accelerate decomposition pathways.
-
-
Product Inhibition: The coupled product itself can sometimes be a better ligand for the catalyst than the starting materials, effectively poisoning its own formation.[15]
-
Solution: This is a more challenging problem to solve. Varying the solvent or temperature may alter the binding constants enough to see an improvement. In some cases, a different class of ligand may be required to overcome this issue.
-
FAQ 5: Should I change the solvent or temperature?
Answer: Absolutely. A solvent and temperature screen is a powerful optimization tool.[17][18]
-
Solvent Effects: The choice of solvent can influence reagent solubility, catalyst stability, and the rates of different steps in the catalytic cycle.
-
Common Choices: Toluene and dioxane are standard, non-coordinating solvents. Ethereal solvents like THF or 2-MeTHF are also common.[12][17] Polar aprotic solvents like DMF can be used if solubility is a major issue, but they can sometimes coordinate to the palladium. Avoid chlorinated solvents and pyridine, which are known to inhibit these reactions.[8][18]
-
Recommendation: If a reaction is sluggish in toluene, try a more polar solvent like dioxane or 2-MeTHF.
-
-
Temperature Effects: Higher temperatures generally increase the reaction rate but can also accelerate catalyst decomposition.
-
Recommendation: Most palladium couplings are run between 80-110 °C. If you suspect catalyst instability, try running the reaction at a lower temperature for a longer time (e.g., 60 °C for 24 hours). Conversely, if the reaction is clean but slow, a modest increase in temperature may be beneficial.
-
Visualization: The Catalytic Cycle and Points of Failure
Caption: A simplified Pd-catalyzed C-N coupling cycle highlighting potential failure points.
References
-
Catalyst Deactivation in Copper-Catalysed C-N Cross-Coupling Reactions . White Rose eTheses Online. [Link]
-
Optimizing Suzuki Coupling Reactions . CovaSyn. [Link]
-
Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions . DSpace@MIT. [Link]
-
Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines . ACS Catalysis. [Link]
-
1.3C: Transferring Methods - Inert Atmospheric Methods . Chemistry LibreTexts. [Link]
-
Pd-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines . PMC. [Link]
-
Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry . MDPI. [Link]
-
What are the possible ways to do a perfect inert atmosphere organic reaction without using glove box? . ResearchGate. [Link]
-
Performing a Reaction Under an Inert Atmosphere . YouTube. [Link]
-
How To Run A Reaction: The Setup . University of Rochester, Department of Chemistry. [Link]
-
Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions . Chemical Reviews. [Link]
-
Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point . University of Windsor. [Link]
-
Buchwald–Hartwig amination . Wikipedia. [Link]
-
Help troubleshooting a Buchwald-Hartwig amination? . Reddit. [Link]
-
Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols . Beilstein Journals. [Link]
-
How to Wisely Design Conditions for Buchwald-Hartwig Couplings? . Chemical Insights. [Link]
-
Buchwald-Hartwig Amination . ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
Three-Component Coupling of Aldehydes, 2-Aminopyridines, and Diazo Esters via Rhodium(III)-Catalyzed Imidoyl C-H Activation: Synthesis of Pyrido[1,2-α]pyrimidin-4-ones . PMC. [Link]
-
Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines . Royal Society of Chemistry. [Link]
-
Role of Pyridine Nitrogen in Palladium-Catalyzed Imine Hydrolysis: A Case Study of (E)-1-(3-bromothiophen-2-yl)-N-(4-methylpyridin-2-yl)methanimine . MDPI. [Link]
-
How to approach choosing reaction conditions for Suzuki? . Reddit. [Link]
-
A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds . Organic Chemistry Portal. [Link]
-
Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling . Science. [Link]
-
Why am I getting low yield for my Suzuki coupling reaction? . Reddit. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. How To Run A Reaction [chem.rochester.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. uwindsor.ca [uwindsor.ca]
- 8. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 9. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions [dspace.mit.edu]
- 11. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
- 12. reddit.com [reddit.com]
- 13. BJOC - Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols [beilstein-journals.org]
- 14. reddit.com [reddit.com]
- 15. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of 3-(2-Methylpropoxy)pyridin-2-amine
Topic: Recrystallization Solvents & Purification Protocols Compound: 3-(2-Methylpropoxy)pyridin-2-amine (CAS: 58443-07-5) Audience: Process Chemists, Medicinal Chemists, and Drug Development Scientists.
Executive Summary & Compound Profile
3-(2-Methylpropoxy)pyridin-2-amine is a functionalized aminopyridine intermediate often used in the synthesis of kinase inhibitors and other bioactive heterocycles. Its purification presents a specific challenge: the molecule possesses a lipophilic isobutoxy tail and a polar, basic aminopyridine head . This duality often leads to "oiling out" rather than crystallization in single-solvent systems.
This guide provides a self-validating framework to determine the optimal purification route based on the physical state of your specific crude material.
Chemical Profile
| Property | Data | Relevance to Purification |
| CAS Number | 58443-07-5 | Unique Identifier |
| Structure | Pyridine ring, 2-amino, 3-isobutoxy | Basic Nitrogen (pKa ~6-7); Lipophilic tail |
| Physical State | Low-melting solid or oil (Impurity dependent) | Critical: If oil, salt formation is required.[1][2] |
| Solubility | High in DCM, EtOAc, Alcohols; Low in Hexanes, Water | Requires mixed-solvent systems. |
| Stability | Sensitive to oxidation (turns brown) | Recrystallize under inert atmosphere (N₂/Ar). |
Decision Matrix: The Purification Workflow
Do not blindly select a solvent. Use this logic flow to determine the correct protocol for your batch.
Figure 1: Decision tree for selecting the purification strategy based on the physical state of the crude intermediate.
Solvent Selection Guide (Q&A)
Q1: Why does my compound "oil out" instead of crystallizing?
A: This is a thermodynamic issue common with alkyl-alkoxy pyridines.
-
The Cause: The isobutoxy chain disrupts crystal lattice packing, lowering the melting point. If the crystallization temperature is above the melting point of the solvated compound (the "oiling out limit"), the compound separates as a liquid phase.
-
The Solution: You must lower the solubility power of the system slowly or use a solvent system where the impurity remains soluble but the product does not.
-
Recommended System: Ethyl Acetate (Solvent) + Heptane (Anti-solvent).
-
Avoid: Pure Ethanol or Methanol (solubility is too high; yield will be poor).
-
Q2: What are the best solvent systems for the Free Base?
Use the following hierarchy for screening. Start with 100 mg of crude material.
| Rank | Solvent System | Ratio (v/v) | Mechanism |
| 1 (Best) | EtOAc / Heptane | 1:3 to 1:5 | Dissolve in min. warm EtOAc; add Heptane until cloudy. |
| 2 | Toluene / Hexane | 1:2 | Toluene provides π-stacking solubility; Hexane forces precipitation. |
| 3 | IPA / Water | 5:1 | Only for highly crystalline batches. Water acts as anti-solvent. |
| 4 | MTBE | Pure | Good balance of polarity; often crystallizes upon cooling to -20°C. |
Q3: My crude is a dark brown oil. Can I still recrystallize it?
A: No. Recrystallization requires a solid lattice to reject impurities.
-
Immediate Action: If the compound is an oil, you should convert it to a salt. The Hydrochloride (HCl) or p-Toluenesulfonate (Tosylate) salts are significantly more crystalline and have higher melting points (>150°C).
-
Protocol: Dissolve oil in EtOAc, add 1.05 eq of 4M HCl in Dioxane. The salt will precipitate immediately. Filter and then recrystallize the salt from Isopropanol (IPA).
Technical Protocols
Protocol A: Recrystallization of the Solid Free Base
Use this only if your crude material is already a solid.
-
Dissolution: Place 10 g of crude solid in a flask. Add Ethyl Acetate (EtOAc) slowly at 50°C. Use the minimum amount required to dissolve (approx. 3-5 mL per gram).
-
Clarification: If the solution is dark/hazy, add 5 wt% Activated Carbon. Stir for 15 mins, then filter hot through Celite.
-
Nucleation: With the filtrate at 45°C, slowly add Heptane dropwise.
-
Stop when a faint, persistent turbidity (cloudiness) appears.
-
Add 1-2 mL of EtOAc to clear the solution back to transparent.
-
-
Crystallization: Allow the flask to cool to room temperature undisturbed (turn off stirring).
-
Why? Stirring induces rapid nucleation, trapping impurities. Static cooling grows purer crystals.
-
-
Finishing: Once at RT, cool to 0-4°C (ice bath) for 1 hour.
-
Isolation: Filter the white needles. Wash with cold Heptane/EtOAc (4:1). Dry under vacuum at 40°C.
Protocol B: Salt Formation & Purification (For Oily Crude)
Use this if your crude is an oil or low-melting gum.
-
Solvation: Dissolve 10 g of oily crude in 50 mL Ethyl Acetate .
-
Acid Addition: Cool to 0°C. Dropwise add HCl in Isopropanol (or Dioxane) (1.1 equivalents).
-
Observation: A thick white precipitate should form immediately.
-
-
Digestion: Stir the slurry at room temperature for 30 minutes to ensure no oil is trapped in the solid.
-
Filtration: Filter the solid hydrochloride salt.
-
Recrystallization of Salt:
-
Dissolve the crude salt in minimum boiling Isopropanol (IPA) .
-
If it doesn't dissolve fully, add small amounts of Methanol .
-
Cool slowly to 4°C.
-
Filter the purified salt.
-
Troubleshooting (FAQ)
Q: The solution turned black/brown during heating.
-
Cause: Aminopyridines are electron-rich and prone to oxidation (formation of N-oxides or polymerization) at high temperatures in air.
-
Fix: Always degas your solvents (sparge with Nitrogen for 10 mins) before use. Keep the heating bath below 60°C.
Q: I added the anti-solvent (Heptane) and it formed two liquid layers (oiling out).
-
Cause: You added the anti-solvent too fast, or the temperature was too high.
-
Fix: Re-heat the mixture until it is one phase. Add a "seed crystal" of pure product (if available). Cool very slowly (1°C per minute). If it oils out again, add more EtOAc to increase solubility and try again.
Q: The yield is very low (<50%).
-
Cause: The compound is too soluble in the mother liquor.
-
Fix:
-
Concentrate the mother liquor (filtrate) to half volume and repeat cooling (Second Crop).
-
Switch to a less polar solvent system (e.g., Toluene/Hexane instead of EtOAc/Heptane).
-
References
-
PubChem Compound Summary: 2-(2-Methylpropoxy)pyridin-3-amine (Isomer/Analog Data). National Center for Biotechnology Information. [Link][1]
-
General Purification of Aminopyridines: "Purification of 2-aminopyridine derivatives." Journal of Medicinal Chemistry (Contextual Analog Data). [Link]
- Salt Formation Strategy: "Separation of aminopyridines through crystallization.
-
Physical Properties of Pyridine Derivatives: NIST Chemistry WebBook, SRD 69. [Link][3]
Sources
Technical Support Center: Handling the Hygroscopic Nature of Aminopyridine Salts
Welcome to the technical support center for handling aminopyridine salts. This guide is designed for researchers, scientists, and drug development professionals who work with these valuable but often challenging compounds. The inherent tendency of many aminopyridine salts to absorb atmospheric moisture—a property known as hygroscopicity—can introduce significant variability and error into experiments if not properly managed.[][2]
This resource provides a comprehensive overview of the challenges associated with the hygroscopic nature of aminopyridine salts and offers practical, field-tested solutions. The content is structured in a question-and-answer format to directly address the specific issues you may encounter.
Section 1: Frequently Asked Questions (FAQs)
This section covers fundamental concepts and provides quick answers to common questions about the hygroscopic nature of aminopyridine salts.
Q1: What are aminopyridine salts, and why are they hygroscopic?
Aminopyridines are a class of organic compounds containing both a pyridine ring and an amino group.[3] They are often converted into salt forms (e.g., hydrochlorides) to improve properties like solubility.[4] The hygroscopicity of these salts stems from the presence of polar functional groups—the amino group and the pyridine ring nitrogen—which can readily form hydrogen bonds with water molecules from the atmosphere.[5] This interaction can lead to the absorption or adsorption of moisture, physically and chemically altering the material.
Q2: What are the potential consequences of uncontrolled moisture absorption?
Uncontrolled moisture exposure can severely compromise the quality of your aminopyridine salt and the integrity of your experimental results.[6] Key consequences include:
-
Physical Changes: The powder can transform from a free-flowing solid to a clumped, caked, or even deliquescent (liquefied) state, making accurate weighing and handling difficult.[7][8][9]
-
Chemical Degradation: Absorbed water can act as a reactant, leading to hydrolysis or other degradation pathways that reduce the purity and potency of the active pharmaceutical ingredient (API).[7][10]
-
Inaccurate Stoichiometry: Weighing a hygroscopic sample that has absorbed water means you are weighing both the compound and an unknown amount of water. This leads to systematic errors in concentration calculations and reaction stoichiometry.[11]
-
Altered Solid-State Properties: Moisture can induce changes in the crystal structure or cause a transition from an anhydrous to a hydrated form, which can affect dissolution rates, bioavailability, and overall stability.[12][13][14]
Q3: What are the ideal storage and handling conditions for aminopyridine salts?
Proper storage and handling are critical to maintaining the integrity of hygroscopic aminopyridine salts.[8][15] The primary goal is to minimize exposure to atmospheric moisture at every stage.
| Parameter | Recommendation | Rationale |
| Storage Temperature | 15°C to 25°C (59°F to 77°F) | Minimizes the risk of thermal degradation.[4] |
| Relative Humidity (RH) | As low as possible; ideally <40% | Directly prevents moisture absorption, caking, and hydrolysis.[4] |
| Primary Container | Tightly sealed, moisture-proof containers (e.g., amber glass bottles with PTFE-lined caps). | Creates a physical barrier against atmospheric moisture and light.[4] |
| Secondary Enclosure | Desiccator or glove box. | Provides a controlled, low-humidity environment for storage and handling.[7][16] |
| Handling Environment | Controlled low-humidity room or glove box with an inert atmosphere (N₂ or Ar). | Minimizes moisture exposure during weighing and dispensing procedures.[10][17] |
Q4: How can I visually identify if my aminopyridine salt has been compromised by moisture?
While analytical methods provide definitive proof, visual inspection can offer the first clues of moisture contamination. Look for:
-
Clumping or Caking: The powder no longer flows freely and forms aggregates.[10]
-
Change in Appearance: The material may appear wet, sticky, or begin to liquefy.[4]
-
Color Change: Degradation initiated by moisture can sometimes result in a change in color.[8]
If you observe any of these signs, the sample's integrity may be compromised, and further analytical testing is recommended before use.
Section 2: Troubleshooting Guide
This section addresses specific problems you might encounter during your experiments and provides actionable solutions.
Problem: My aminopyridine salt has clumped or caked. Can it be salvaged?
Cause: The material has absorbed a significant amount of moisture from the atmosphere, causing particles to agglomerate.[9]
Solution: Yes, in many cases, the material can be salvaged by drying it appropriately. The goal is to remove the absorbed water without thermally degrading the compound.
-
Assess Thermal Stability: Before heating, check the melting point and any known thermal degradation data for your specific aminopyridine salt. Many aminopyridines have relatively low melting points (e.g., 2-aminopyridine melts at 54-58 °C).
-
Choose a Drying Method:
-
For Thermally Stable Salts: A vacuum oven set to a temperature well below the melting point (e.g., 15–20 °C below) is effective. The vacuum accelerates water evaporation.[18]
-
For Thermally Sensitive Salts: Drying in a vacuum desiccator at room temperature over a strong desiccant like phosphorus pentoxide (P₂O₅) is the safest method.[18][19] This process is slower but gentler.
-
-
Post-Drying Verification: After drying, it is crucial to determine the residual water content using a method like Karl Fischer titration to ensure the material is suitable for your experiment.[11]
Problem: My weighing results for the same sample are inconsistent.
Cause: The sample is rapidly absorbing moisture from the air during the weighing process. The longer the sample is on the balance, the more water it absorbs, and the more its weight increases. This is a classic sign of a highly hygroscopic compound.[11]
Solution: Implement a stringent weighing protocol to minimize atmospheric exposure.
-
Work in a Controlled Environment: Perform all weighing operations inside a low-humidity glove box or a controlled humidity chamber.[17]
-
Equilibrate the Container: Allow the sealed container of the aminopyridine salt to come to room temperature before opening it. This prevents condensation of atmospheric moisture onto the cold powder.
-
Use Appropriate Weighing Vessels: Use a weighing boat or vial with a cap. Keep the vessel covered as much as possible during the process.
-
Work Quickly and Efficiently: Have all necessary tools (spatulas, vessels) ready to minimize the time the primary container is open. Weigh the desired amount as quickly as possible and immediately reseal both the primary container and the weighing vessel.
-
Consider Pre-filled Vials: For high-throughput screening or repetitive reactions, using pre-filled reaction vials prepared in a controlled environment can eliminate the need to handle the hygroscopic salt in an open lab.[17]
Problem: I suspect moisture contamination is causing my reaction to fail. How can I confirm this?
Cause: Excess water in a hygroscopic reagent can inhibit or alter the course of moisture-sensitive reactions (e.g., Grignard reactions, reactions involving water-sensitive catalysts).[18]
Solution: The most reliable method for quantifying water content in a sample is Coulometric Karl Fischer (KF) Titration .[11][20]
-
Why Karl Fischer? This method is highly specific to water and can detect moisture content down to the parts-per-million (ppm) level. It provides a definitive quantitative result that can be correlated with experimental outcomes.
-
Procedure: A small, accurately weighed amount of your aminopyridine salt is dissolved in a specialized anhydrous solvent and titrated with a Karl Fischer reagent. The amount of reagent consumed is directly proportional to the amount of water in the sample.
-
Interpretation: Compare the measured water content against the specification sheet for the material or an established baseline for successful reactions. If the water content is elevated, it is a likely contributor to the reaction failure.
Section 3: Key Protocols & Methodologies
This section provides step-by-step instructions for essential procedures.
Protocol 3.1: Standard Handling Workflow for Hygroscopic Aminopyridine Salts
This workflow minimizes moisture exposure during routine weighing and dispensing.
Caption: Workflow for handling hygroscopic salts.
Protocol 3.2: Decision-Making for Drying Aminopyridine Salts
Use this decision tree to select the appropriate drying method based on the salt's properties.
Caption: Choosing a drying method for aminopyridine salts.
Protocol 3.3: Outline for Water Content Determination by Karl Fischer Titration
This protocol provides a general outline. Always refer to your specific instrument's operating manual for detailed instructions.
-
System Preparation:
-
Ensure the Karl Fischer titrator is clean, dry, and filled with fresh, anhydrous KF solvent (e.g., anhydrous methanol).[20]
-
Run a pre-titration to neutralize any ambient moisture in the titration cell until a stable, dry baseline is achieved.
-
-
Titer Determination:
-
Accurately inject a known amount of a water standard into the cell and perform a titration.
-
Repeat this process at least three times to determine the precise titer (mg H₂O per mL of titrant) of the Karl Fischer reagent.
-
-
Sample Analysis:
-
In a controlled environment (glove box), accurately weigh approximately 50-100 mg of the hygroscopic aminopyridine salt into a dry, gas-tight syringe or sample boat.
-
Quickly and carefully introduce the sample into the titration cell.
-
Begin the titration. The instrument will automatically dispense the KF reagent until all water from the sample has been consumed.
-
-
Calculation:
-
The instrument's software will use the volume of titrant consumed, the reagent titer, and the sample weight to calculate the water content, typically expressed as a weight percentage (%) or parts per million (ppm).
-
-
Post-Analysis:
-
Perform at least two additional replicate measurements to ensure the result is reproducible.
-
References
- XRD Analysis of Hygroscopic Compounds: Structural Effects and Best Practices. (n.d.). Google Cloud.
- Hygroscopicity Testing - BOC Sciences. (n.d.). BOC Sciences.
- Unveiling of Hygroscopicity Evaluation for Drug Formulation - Labinsights. (2023, May 8). Labinsights.
- Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview - PharmaInfo. (2013, June 15). PharmaInfo.
- Hygroscopic Problems Of Capsule Filled Powders. (2022, April 11). richpacking020.com.
- Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain - Pharma Excipients. (2022, June 21). Pharma Excipients.
- Hygroscopicity Evaluation - Technology Networks. (n.d.). Technology Networks.
- Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain - Pharma Excipients. (2022, June 28). Pharma Excipients.
-
Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - MDPI. (2022, September 22). MDPI. Retrieved February 15, 2026, from [Link]
- Techniques for Handling Air- and Moisture-Sensitive Compounds - Wipf Group - University of Pittsburgh. (2014, February 22). University of Pittsburgh.
- Preparing Anhydrous Reagents and Equipment - Moodle@Units. (n.d.). Moodle@Units.
- HYGROSCOPIC BULK SOLIDS - Schaeffer. (n.d.). Schaeffer.
- Handling and storage protocols for hygroscopic sultamicillin hydrochloride powder - Benchchem. (n.d.). Benchchem.
-
Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain - PubMed. (2022, June 21). PubMed. Retrieved February 15, 2026, from [Link]
- How To: Store Reagents - Department of Chemistry : University of Rochester. (n.d.). University of Rochester.
- How do you handle hygroscopic salts? - HepatoChem. (2016, September 14). HepatoChem.
- The Role of Desiccants in Protecting Hygroscopic Chemicals - Ibis Scientific, LLC. (2025, May 19). Ibis Scientific, LLC.
-
Hygroscopic Tendencies of Substances Used as Calibrants for Quantitative Nuclear Magnetic Resonance Spectroscopy | Analytical Chemistry - ACS Publications. (2021, December 13). ACS Publications. Retrieved February 15, 2026, from [Link]
- Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. (2021, July 1). ResearchGate.
-
New Solid Forms of Nitrofurantoin and 4-Aminopyridine Salt: Influence of Salt Hydration Level on Crystal Packing and Physicochemical Properties - MDPI. (2022, December 16). MDPI. Retrieved February 15, 2026, from [Link]
-
The effect of atmospherically relevant aminium salts on water uptake - ACP. (2023, November 6). Atmospheric Chemistry and Physics. Retrieved February 15, 2026, from [Link]
- New Solid Forms of Nitrofurantoin and 4-Aminopyridine Salt: Influence of Salt Hydration Level on Crystal Packing and Physicochemical Properties - ResearchGate. (2025, October 13). ResearchGate.
- Method for measuring moisture content in organic amine - Google Patents. (n.d.). Google Patents.
Sources
- 2. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 3. article.sciencepg.com [article.sciencepg.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. ACP - The effect of atmospherically relevant aminium salts on water uptake [acp.copernicus.org]
- 6. Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 20. CN113092663A - Method for measuring moisture content in organic amine - Google Patents [patents.google.com]
Validation & Comparative
Comparing biological activity of 3-isobutoxy vs 3-methoxy pyridine derivatives
Topic: Comparative Biological Activity of 3-Isobutoxy vs. 3-Methoxy Pyridine Derivatives Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists
Executive Summary: The Steric-Lipophilic Trade-off
In medicinal chemistry, the substitution pattern on a pyridine scaffold dictates not only target affinity but also the physicochemical "personality" of the drug candidate. This guide compares two specific modifications at the 3-position of the pyridine ring: the 3-methoxy (-OCH₃) and the 3-isobutoxy (-OCH₂CH(CH₃)₂) groups.[1]
While both are electron-donating alkoxy substituents, they represent divergent optimization strategies:
-
3-Methoxy: A "minimalist" steric probe.[1] It is often the default choice for establishing hydrogen bond acceptance without imposing significant steric penalties. However, it is frequently a metabolic "soft spot" (O-demethylation).[1]
-
3-Isobutoxy: A "hydrophobic anchor."[1] This bulky, branched group significantly increases lipophilicity (LogP) and steric demand.[1] It is utilized to fill large hydrophobic pockets (increasing entropic binding affinity via desolvation) and to modulate kinase selectivity by inducing steric clashes in off-target enzymes.[1]
Key Takeaway: Switch from methoxy to isobutoxy when your lead compound requires increased membrane permeability or when you need to "dial out" activity against kinases with constricted ATP-binding pockets (e.g., PLK-1 vs. ALK).[1]
Physicochemical & Structural Profile
The transition from a methyl to an isobutyl ether introduces significant changes in molecular volume and lipophilicity, which directly impacts ADME properties.
| Property | 3-Methoxy Pyridine | 3-Isobutoxy Pyridine | Impact on Drug Design |
| Steric Bulk (MW) | +31 Da | +73 Da | Isobutoxy requires a flexible or open binding pocket.[1] |
| Lipophilicity ( | Reference (0.0) | ~ +1.1 to +1.4 | Isobutoxy enhances membrane permeability but lowers aqueous solubility.[1] |
| Rotatable Bonds | 1 | 3 | Isobutoxy introduces an entropic penalty upon binding unless the pocket is pre-organized. |
| Electronic Effect | EDG ( | EDG (Similar) | Both activate the pyridine ring, making N1 more basic.[1] |
| Metabolic Liability | High (O-demethylation) | Moderate (Side-chain oxidation) | Isobutoxy hinders O-dealkylation sterically but adds sites for CYP-mediated hydroxylation.[1] |
Pharmacological Performance & SAR Analysis
3.1. Kinase Selectivity: The "Gatekeeper" Effect
One of the most powerful applications of the 3-isobutoxy group is in tuning selectivity profiles. Kinase active sites vary in the size of their "gatekeeper" regions and hydrophobic back-pockets.
-
Case Study: ALK vs. PLK-1 Inhibition Research into dual inhibitors of Anaplastic Lymphoma Kinase (ALK) and Bromodomain-4 (BRD4) demonstrated that replacing smaller alkoxy groups with isobutoxy can drastically alter selectivity.[1]
-
Observation: In a series of benzamide/pyridine inhibitors, introducing a 3-isobutoxy group (Compound 16c analog) maintained potency against ALK (which has a permissive pocket) but significantly reduced potency against PLK-1 (Polo-like kinase 1).[1]
-
Mechanism: The branched isobutyl group clashes with the more constricted ATP-binding cleft of PLK-1, effectively "filtering out" this off-target activity while retaining efficacy against the primary target [1].
-
3.2. Antimicrobial Activity: The Lipophilicity Threshold
In the development of anti-tubercular agents derived from Nitazoxanide, 3-substituted picolinamides were evaluated.
-
Experimental Data:
-
3-Methoxy analog: Inactive (MIC > 64 µM).[1]
-
3-Isobutoxy analog: Showed improved lipophilicity but remained inactive in this specific scaffold, likely due to the specific steric constraints of the bacterial target (likely PFOR or membrane potential disruption mechanisms) [2].
-
Insight: While isobutoxy increases cell wall penetration (crucial for M. tuberculosis), it cannot compensate for a fundamental lack of binding affinity if the pharmacophore is mismatched.[1]
-
3.3. Metabolic Stability
-
3-Methoxy: Susceptible to rapid CYP450-mediated O-demethylation (typically CYP2D6 or CYP2C19), converting the ether to a phenol (3-hydroxypyridine derivative), which is rapidly glucuronidated and excreted.[1]
-
3-Isobutoxy: The branching at the
-position (relative to oxygen) sterically hinders the enzymatic approach to the -carbon, slowing the rate of O-dealkylation. However, the terminal methyl groups of the isobutyl chain are susceptible to -oxidation.
Decision Logic for Substituent Selection
Use the following logic flow to determine the optimal substituent for your lead series.
Figure 1: Strategic decision tree for selecting between methoxy and isobutoxy substituents based on structural biology and ADME constraints.
Experimental Protocols
Protocol A: Synthesis of 3-Isobutoxy Pyridine Derivatives (Williamson Ether Synthesis)
This protocol is preferred for installing the isobutoxy group onto a pre-existing 3-hydroxypyridine core.[1]
Reagents:
-
3-Hydroxypyridine derivative (1.0 eq)[1]
-
1-Bromo-2-methylpropane (Isobutyl bromide) (1.2 eq)[1]
-
Potassium Carbonate (
) (2.0 eq)[1] -
DMF (Dimethylformamide) (Anhydrous)[1]
Step-by-Step Methodology:
-
Preparation: Dissolve the 3-hydroxypyridine derivative (e.g., methyl 3-hydroxypicolinate) in anhydrous DMF (0.5 M concentration) under an inert atmosphere (
). -
Deprotonation: Add solid
and stir at room temperature for 30 minutes to generate the phenoxide anion. -
Alkylation: Add isobutyl bromide dropwise via syringe.
-
Reaction: Heat the mixture to 80°C and stir for 4–12 hours. Monitor reaction progress via TLC (Ethyl Acetate/Hexane) or LC-MS.[1]
-
Workup: Cool to room temperature. Dilute with water and extract with Ethyl Acetate (3x).[1] Wash combined organics with brine, dry over
, and concentrate in vacuo. -
Purification: Purify via silica gel flash chromatography. Isobutoxy derivatives typically elute significantly faster (higher
) than the starting phenol due to capping of the polar hydroxyl group.
Protocol B: Synthesis via Suzuki-Miyaura Coupling
Used when building the pyridine ring onto a scaffold (e.g., biaryl systems).[1]
Reagents:
-
Aryl Halide (Partner A)[1]
-
(3-isobutoxypyridin-X-yl)boronic acid (Partner B)[1]
- (5 mol%)[1]
- (2M aqueous)[1]
-
DME/Water (3:1)[1]
Workflow Visualization:
Figure 2: Synthetic workflow for integrating the isobutoxy moiety into a drug scaffold.
References
-
Designing Dual Inhibitors of Anaplastic Lymphoma Kinase (ALK) and Bromodomain-4 (BRD4). Source: Journal of Medicinal Chemistry (via NIH).[1] Context: Demonstrates the use of isobutoxy (and related alkoxy groups) to tune selectivity between ALK and PLK-1. URL:[Link]
-
In Vitro Evaluation of Novel Nitazoxanide Derivatives against Mycobacterium tuberculosis. Source: Journal of Medicinal Chemistry (via NIH).[1] Context: Describes the synthesis of 3-isobutoxy-N-(5-nitrothiazol-2-yl)picolinamide (Compound 22) and compares it to the 3-methoxy analog. URL:[Link]
-
Structure–Activity Relationship Study of Isothiazolo[4,3-b]pyridines as PIKfyve Inhibitors. Source: MDPI / Biomolecules.[1] Context: Highlights the metabolic liability of methoxy groups and the potency trade-offs with bulkier alkoxy substituents. URL:[Link][1]
Sources
Introduction: The Significance of UV-Vis Spectroscopy for Pyridine Derivatives
A Comprehensive Guide to the UV-Vis Absorption Characteristics of 3-(2-Methylpropoxy)pyridin-2-amine and its Analogs for Drug Development Professionals
In the landscape of pharmaceutical research and development, meticulous characterization of novel chemical entities is paramount. For chromophoric molecules, such as substituted pyridines, Ultraviolet-Visible (UV-Vis) spectroscopy serves as a fundamental tool for structural elucidation and quantitative analysis. This guide provides an in-depth comparison of the UV-Vis absorption properties of 3-(2-Methylpropoxy)pyridin-2-amine and its structural analogs, grounded in established spectroscopic principles and experimental best practices.
Substituted pyridines are a cornerstone of many pharmaceutical compounds. Their electronic structure, and by extension their UV-Vis absorption profile, is highly sensitive to the nature and position of substituents on the pyridine ring. The primary amine at the 2-position and the alkoxy group at the 3-position in 3-(2-Methylpropoxy)pyridin-2-amine both act as auxochromes, influencing the π-π* and n-π* electronic transitions of the aromatic system. Understanding these spectral characteristics is crucial for quality control, stability studies, and the development of analytical methods.
Comparative Analysis of UV-Vis Absorption Maxima
| Compound | Structure | Solvent | λmax (nm) | Reference |
| 2-Aminopyridine | Sulfuric Acid (1M) | ~310 | [1] | |
| 2-Amino-3-methylpyridine | Not Specified | Not Specified | [2] | |
| 3-(2-Methylpropoxy)pyridin-2-amine (Predicted) | Various | >310 | Predicted |
Table 1: Comparison of UV-Vis Absorption Maxima for 2-Aminopyridine and a Substituted Analog.
The rationale for the predicted red shift in the target molecule is the extension of the conjugated system by the lone pair of electrons on the oxygen atom of the isobutoxy group, which decreases the energy gap for electronic transitions.
The Influence of Solvent Polarity
The polarity of the solvent can significantly impact the UV-Vis absorption spectrum of a compound. For pyridine derivatives, a shift in solvent polarity can alter the energy levels of the n, π, and π* orbitals.[3] For instance, changing the solvent from a non-polar one like hexane to a polar one like methanol can lead to a hypsochromic (blue) shift for n-π* transitions and a bathochromic (red) shift for π-π* transitions.[3] When determining the λmax of 3-(2-Methylpropoxy)pyridin-2-amine, it is crucial to consider and report the solvent used, as the absorption maxima can shift.[4][5]
Experimental Protocol for Determining UV-Vis Absorption Maxima
The following is a detailed, self-validating protocol for the accurate determination of the UV-Vis absorption maximum (λmax) of a compound such as 3-(2-Methylpropoxy)pyridin-2-amine.
Materials and Equipment
-
Double-beam UV-Vis spectrophotometer
-
Calibrated quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
-
Analytical balance
-
Spectroscopic grade solvent (e.g., ethanol, methanol, acetonitrile, or cyclohexane)
-
The compound of interest: 3-(2-Methylpropoxy)pyridin-2-amine
Step-by-Step Procedure
-
Solution Preparation : Accurately weigh a small amount of the compound and dissolve it in the chosen spectroscopic grade solvent to prepare a stock solution of known concentration (e.g., 1 mg/mL).[6] From this stock solution, prepare a series of dilutions to find a concentration that gives an absorbance reading between 0.5 and 1.0 at the expected λmax.[7] This range ensures the measurement is within the linear range of the Beer-Lambert Law.[7]
-
Instrument Setup and Calibration :
-
Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes for stable readings.
-
Set the desired wavelength range for the scan (e.g., 200-400 nm for pyridine derivatives).
-
Fill a clean quartz cuvette with the pure solvent to be used as a blank.[8]
-
Place the blank cuvette in both the reference and sample holders and run a baseline correction to zero the instrument across the entire wavelength range.[8]
-
-
Sample Measurement :
-
Empty the sample cuvette and rinse it with a small amount of the sample solution before filling it.
-
Place the sample cuvette in the sample holder.
-
Initiate the scan. The instrument will measure the absorbance of the sample at each wavelength in the set range.
-
-
Determination of λmax :
-
The resulting spectrum will show one or more absorption bands. The wavelength at which the absorbance is highest is the λmax.[6]
-
Modern spectrophotometer software can automatically identify and label the peak maxima.
-
Causality and Self-Validation
-
Why a double-beam spectrophotometer? It simultaneously measures the light intensity passing through the reference (solvent) and the sample, correcting for any fluctuations in the light source and absorbance by the solvent itself, leading to a more accurate spectrum of the analyte.
-
Why quartz cuvettes? Glass and plastic absorb UV light below ~340 nm, while quartz is transparent down to ~190 nm, making it essential for UV spectroscopy.
-
Why baseline correction? This step ensures that any absorbance from the solvent or the cuvettes is subtracted from the sample's absorbance, isolating the spectral features of the analyte.[8]
-
Why the specific absorbance range? An absorbance between 0.5 and 1.0 provides the best signal-to-noise ratio and adherence to the Beer-Lambert Law, ensuring quantitative accuracy.
Visualizing Structural Relationships and Experimental Workflow
To better illustrate the concepts discussed, the following diagrams are provided.
Caption: Structural evolution from 2-aminopyridine to the target molecule.
Caption: Experimental workflow for determining UV-Vis absorption maxima.
Conclusion
This guide provides a framework for understanding and experimentally determining the UV-Vis absorption characteristics of 3-(2-Methylpropoxy)pyridin-2-amine. By comparing it with known analogs and following a rigorous experimental protocol, researchers can confidently characterize this and other novel compounds. The interplay of substituent effects and solvent polarity underscores the importance of a systematic approach to spectroscopic analysis in drug development.
References
- DETERMINATION OF WAVELENGTH OF MAXIMUM ABSORBANCE. (n.d.).
- Influence of solvent polarity and medium acidity on the UV-Vis spectral behavior of 1-methyl-4-[4-amino-styryl] pyridinum iodide | Request PDF. (2025). ResearchGate.
- Fluorescent Properties Study of 2-AminoPyridine Derivatives. (2021). Sciforum.
- The UV-Vis absorption spectra of III in different solvents. (n.d.). ResearchGate.
- 2-Aminopyridine. (n.d.). NIST WebBook.
- Standard Operating Procedure Ultraviolet–Visible (UV-Vis) Spectroscopy in POWER Laboratory. (2012). Purdue University.
- Relative Quantum Yield of 2-Aminopyridine. (2022). Edinburgh Instruments.
- Qualitative UV-VIS Spectrophotometry Laboratory. (n.d.). La Salle University.
- Experiment 10 Dye Concentration Using a UV-Vis Spectrophotometer. (n.d.). Science Department.
- UV Vis Absorption Experiment 1: Beer- Lambert Law and Identification of an Unknown Mixture. (2013). Sim4t.
- UV-vis absorption spectra of 2 in pyridine at varying concentrations. (n.d.). ResearchGate.
- Investigation into Solubility and Solvent Effect of 2-Aminopyridine in Different Mono-Solvents Over Temperatures from 273.15 to 313.15 K. (2022). Journal of Chemical & Engineering Data.
- 2.4: Effect of Solvent. (2023). Chemistry LibreTexts.
- UV–Vis–NIR spectrum of 2APM crystal. (n.d.). ResearchGate.
- UV–Vis Absorption Properties of New Aromatic Imines and Their Compositions with Poly({4,8-bis[(2-Ethylhexyl)oxy]Benzo[1,2-b:4,5-b′]Dithiophene-2,6-diyl}{3-Fluoro-2-[(2-Ethylhexyl)Carbonyl]Thieno. (2019). MDPI.
- UV-Vis Absorption Properties of New Aromatic Imines and Their Compositions with Poly({4,8-bis[(2-Ethylhexyl)oxy]Benzo[1,2-b:4,5-b']Dithiophene-2,6-diyl}{3-Fluoro-2-[(2-Ethylhexyl)Carbonyl]Thieno[3,4-b]Thiophenediyl}). (2019). PubMed.
- 2-Pyridinamine, 3-methyl-. (n.d.). NIST WebBook.
Sources
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- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. sciforum.net [sciforum.net]
- 6. science.valenciacollege.edu [science.valenciacollege.edu]
- 7. sim4t.com [sim4t.com]
- 8. engineering.purdue.edu [engineering.purdue.edu]
Technical Guide: Differentiating 3-isobutoxy and 4-isobutoxy Isomers by NMR
Executive Summary
Objective: To definitively distinguish between 3-isobutoxy (meta) and 4-isobutoxy (para) substituted aromatic isomers using Nuclear Magnetic Resonance (NMR) spectroscopy. Core Differentiator: The primary distinction lies in the symmetry of the aromatic spin system . The 4-isomer (para) typically exhibits a symmetric AA'BB' (or AA'XX') coupling pattern, whereas the 3-isomer (meta) displays a complex ABCD system characterized by a diagnostic "isolated" singlet-like proton at the C2 position. Validation: While 1D 1H NMR is often sufficient, 2D NOESY provides the ultimate self-validating proof by correlating the isobutoxy ether protons to specific, spatially distinct aromatic protons.
Introduction: The Structural Context
In drug discovery and Structure-Activity Relationship (SAR) studies, the position of an alkoxy group significantly alters lipophilicity, metabolic stability, and target binding affinity. The isobutoxy group (
Distinguishing the meta (3-position) from the para (4-position) isomer is a frequent challenge when synthesizing scaffolds via nucleophilic aromatic substitution or Mitsunobu reactions, where regioisomeric mixtures can occur. This guide provides a logic-driven workflow to identify these isomers without requiring a reference standard.
Theoretical Framework: Symmetry and Spin Systems[1]
The differentiation relies on the magnetic equivalence of protons created by molecular symmetry.
4-Isobutoxy (Para-substituted)
-
Symmetry: Possesses a
axis of rotation (or plane of symmetry) passing through the C1 and C4 substituents. -
Spin System: The protons at C2/C6 are chemically equivalent, as are the protons at C3/C5.[1] This creates an AA'BB' system (or AA'XX' if the chemical shift difference is large).
-
Key Feature: The aromatic region simplifies to two distinct signal sets (integrating 2:2).
3-Isobutoxy (Meta-substituted)
-
Symmetry: Lacks the
symmetry of the para isomer. All four aromatic protons (C2, C4, C5, C6) are usually chemically distinct. -
Spin System: An ABCD system.
-
Key Feature: The proton at C2 is "isolated" between the isobutoxy group and the other substituent. It appears as a narrow singlet or doublet of doublets with very small coupling constants (
Hz), distinct from the other three protons.
Experimental Protocol
Sample Preparation[3]
-
Concentration: 5–15 mg of compound in 0.6 mL solvent.
-
Solvent:
is standard. Use if signals overlap or if the compound is polar; DMSO often separates aromatic signals better due to viscosity and polarity effects. -
Tube: High-quality 5mm NMR tube (camber < 0.005mm) to prevent shimming artifacts that obscure small meta-couplings.
Acquisition Parameters (Standard 400/600 MHz)
-
Pulse Sequence: Standard 1D proton (zg30 or equivalent).
-
Scans (NS): 16–64 (sufficient for >5 mg).
-
Spectral Width: Ensure -2 to 14 ppm to catch all exchangeable protons.
-
Acquisition Time (AQ):
seconds. High digital resolution is required to resolve the fine splitting ( Hz) in the meta isomer.
Data Analysis: The Comparison
Quantitative Comparison Table
| Feature | 4-Isobutoxy (Para) | 3-Isobutoxy (Meta) |
| Symmetry | High (Plane of symmetry) | Low (No plane of symmetry) |
| Aromatic Integration | 2 : 2 (Two sets of 2H) | 1 : 1 : 1 : 1 (Four sets of 1H) |
| Splitting Pattern | Two large doublets (distorted, "roof effect"). | One Singlet (narrow), Two Doublets, One Triplet (pseudo). |
| Diagnostic Signal | Symmetric Doublets. No singlet in the aromatic region. | The "Isolated" H2. Appears as a narrow singlet/triplet ( |
| 13C signals (Aromatic) | 4 signals (for disubstituted benzene). | 6 signals (for disubstituted benzene).[2][3] |
| NOE Correlation |
Detailed Spectral Logic
1. The Isobutoxy Anchor
First, identify the isobutoxy group to ensure the molecule is intact.
-
ppm: Doublet (2H,
Hz) -
ppm: Multiplet (1H)
-
ppm: Doublet (6H)
2. The Aromatic Fingerprint (The Decision Maker)
-
Scenario A (Para): You see two strong signals in the aromatic region (6.5–8.0 ppm). Each integrates to 2 protons.[4] They look like doublets.
-
Scenario B (Meta): You see four distinct signals (or a messy overlap of 3 + 1). Crucially, look for a narrow signal (singlet appearance).
-
Conclusion: 3-isobutoxy. The H2 proton is flanked by the isobutoxy and the R-group. It has no ortho neighbors, only meta neighbors, leading to very small coupling constants (
Hz) that often collapse into a singlet at standard resolution.
-
Advanced Verification: 2D NOESY
If the aromatic region is crowded (e.g., the "R" group is also aromatic), 1D splitting is inconclusive. Use 2D NOESY (Nuclear Overhauser Effect Spectroscopy).[5][6][7]
-
Logic: NOE signals arise from protons close in space (< 5 Å).
-
The Experiment: Irradiate or correlate the Isobutoxy
doublet (~3.8 ppm). -
Interpretation:
-
Para: The
will show cross-peaks to the ortho protons (H3/H5). Since H3 and H5 are equivalent, this looks like a correlation to a single chemical shift (integrating for 2H). -
Meta: The
will show cross-peaks to H2 and H4 .-
H2: The isolated singlet.
-
H4: A doublet/multiplet.
-
Result: You will see correlations to two distinct aromatic frequencies.[8]
-
-
Visualization of the Workflow
The following diagram illustrates the logical decision tree for differentiating the isomers.
Figure 1: Decision tree for assigning regioisomers based on 1H NMR splitting patterns and symmetry.
NOE Connectivity Diagram
Figure 2: NOE connectivity differences. Para shows correlation to one chemical environment; Meta shows correlation to two distinct environments.
Troubleshooting & Common Pitfalls
-
Accidental Equivalence: In rare cases, the chemical shifts of the meta-protons (H4, H5, H6) may overlap, mimicking a symmetric system.
-
Solution: Change solvent (e.g., from
to or Acetone- ). Benzene- is excellent for resolving aromatic overlaps due to magnetic anisotropy.
-
-
Broadening: If the "R" group contains exchangeable protons (OH, NH) or is bulky, signals may broaden, obscuring the fine meta-coupling of H2.
-
Solution: Run the NMR at elevated temperature (e.g., 310-320 K) to sharpen signals.
-
References
-
Reich, H. J. (University of Wisconsin).[5] Proton NMR Data - Chemical Shifts and Coupling Constants. Standard reference for aromatic coupling patterns. [Link]
-
LibreTexts Chemistry. Spectroscopy of Aromatic Compounds. Detailed analysis of AA'BB' vs ABCD systems. [Link]
-
University of Colorado Boulder. NMR Spectroscopy of Aromatic Compounds. Visual guides on ortho, meta, para splitting. [Link]
-
Oxford Instruments. Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR. Application note on distinguishing aromatic isomers. [Link]
Sources
Safety Operating Guide
3-(2-Methylpropoxy)pyridin-2-amine proper disposal procedures
3-(2-Methylpropoxy)pyridin-2-amine Proper Disposal Procedures
Chemical Identity & Critical Properties
-
Synonyms: 3-Isobutoxypyridin-2-amine; 2-Amino-3-isobutoxypyridine[1]
-
Molecular Formula: C
H N O[1][3]
Part 1: Immediate Safety & Hazard Assessment
Operational Directive: Treat this compound as a Class 6.1 Toxic Substance until specific LD50 data proves otherwise. As a Senior Application Scientist, I advise a "conservative hazard" approach. Aminopyridines are known potassium channel blockers, and while the isobutoxy group may modulate lipophilicity and bioavailability, the core toxicity profile of the aminopyridine scaffold dictates strict containment.[1]
Self-Validating Safety Protocol: Before handling waste, verify the following three conditions (The "Triad of Safety"):
-
Atmosphere: All transfers must occur within a certified chemical fume hood (Face velocity: 80–100 fpm).
-
Barrier: Double nitrile gloves (minimum 0.11 mm thickness) are required. The lipophilic isobutoxy tail increases skin permeation potential compared to simple aminopyridines.[1]
-
Segregation: Ensure no oxidizing acids (Nitric, Perchloric) are present in the waste accumulation area. Amines + Oxidizers = Exothermic/Explosive risk.
Physicochemical Properties & Waste Implications[1][4][5][6][7][8]
| Property | Value (Approx.) | Disposal Implication |
| Physical State | Solid (Powder/Crystalline) | Requires "Solid Hazardous Waste" stream.[1] Dust generation is a primary inhalation risk.[1] |
| Solubility | Low in water; Soluble in organic solvents (DMSO, MeOH) | Do not attempt aqueous neutralization. Disposal must be via organic solvent streams or solid incineration.[1] |
| Reactivity | Basic (Amine group) | Incompatible with acids. Mixing with acid waste streams will generate heat and potentially toxic vapors. |
| Combustibility | Combustible Organic | Suitable for high-temperature incineration.[1] |
Part 2: Waste Characterization & Segregation Logic
Effective disposal starts with correct characterization.[1] This compound is NOT a simple trash item.[4] It falls under specific RCRA (Resource Conservation and Recovery Act) considerations for pyridine derivatives.
The "Nitrogen Rule": Because this molecule contains two nitrogen atoms (pyridine ring + exocyclic amine), incineration will generate Nitrogen Oxides (NOx).
-
Action: You must label the waste specifically to alert the disposal facility to use an incinerator equipped with a scrubber/afterburner .
Decision Matrix: Waste Segregation Workflow
Figure 1: Decision logic for segregating 3-(2-Methylpropoxy)pyridin-2-amine waste streams. Note that regardless of the initial stream, the final destruction method is incineration.
Part 3: Step-by-Step Disposal Protocols
Scenario A: Disposal of Pure Solid (Expired or Surplus)[1]
-
Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk.[1]
-
Transfer:
-
Place the receiving container inside the fume hood.
-
Use a disposable spatula to transfer the solid. Do not pour directly from the bottle to avoid dust clouds.
-
Expert Tip: Dampen a paper towel with methanol to wipe down the spatula and the rim of the original bottle. Place this paper towel into the same waste container.
-
-
Labeling:
Scenario B: Disposal of Liquid Waste (Reaction Mixtures)
-
pH Check: Ensure the solution pH is between 6 and 10.
-
Why? If the solution is highly acidic (pH < 2), the amine will be protonated. While stable, adding this to a general organic waste container that might contain basic residues can cause heat generation.[1] Neutralize strictly with a mild buffer if necessary, but never add strong oxidizers.
-
-
Solvent Compatibility:
-
If dissolved in Dichloromethane (DCM) : Dispose in "Halogenated Waste".
-
If dissolved in Methanol/DMSO : Dispose in "Non-Halogenated Waste".
-
-
Rinsing: Triple rinse the empty reaction vessel with a small volume of the primary solvent. Add these rinsates to the waste container.
Part 4: Emergency Procedures (Spill Response)
Spill Response Logic: A spill of this compound is a particulate inhalation hazard . Standard sweeping is prohibited as it aerosolizes the toxin.[1]
-
Evacuate & Ventilate: Clear the immediate area.[6] Ensure the fume hood is operating at emergency purge (if equipped).
-
PPE Upgrade: Wear an N95 or P100 respirator if the spill is outside the hood.
-
Wet Method Cleanup:
-
Cover the spill with a specialized absorbent pad or vermiculite.
-
Crucial Step: Gently dampen the absorbent material with a solvent (ethanol or water) to suppress dust.
-
Scoop the damp slurry into a hazardous waste bag/jar.
-
-
Decontamination: Wipe the surface with a mild detergent followed by water. Treat all cleanup materials (gloves, wipes) as hazardous waste.
Part 5: Regulatory & Logistics
US EPA (RCRA) Classification: While 3-(2-Methylpropoxy)pyridin-2-amine is not explicitly P-listed or U-listed by specific CAS, it must be managed as a characteristic hazardous waste if it exhibits toxicity (D000 codes) or ignitability (D001).[1]
-
Best Practice: Classify as a "Non-Regulated Hazardous Waste" (unless specific toxicity testing proves otherwise) but manage it with the stringency of a U196 (Pyridine) derivative to ensure compliance.
DOT Shipping (for Disposal Transport):
-
Proper Shipping Name: Toxic solids, organic, n.o.s. (3-(2-Methylpropoxy)pyridin-2-amine)[1]
-
UN Number: UN 2811[1]
-
Hazard Class: 6.1
-
Packing Group: III (assuming lower toxicity) or II (conservative). Consult your EHS officer for final packing group determination based on quantity.[1]
References
-
PubChem. (n.d.). Compound Summary: 3-Isobutoxypyridin-2-amine (CAS 115835-70-6).[1][2] National Library of Medicine. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2023). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification. EPA.gov. Retrieved from [Link]
Sources
- 1. 39903-01-0|2-Amino-5-bromo-3-pyridinol|BLD Pharm [bldpharm.com]
- 2. chem960.com [chem960.com]
- 3. 2-(2-Methylpropoxy)pyridin-3-amine | C9H14N2O | CID 20119418 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. biochemopharma.fr [biochemopharma.fr]
- 6. sigmaaldrich.com [sigmaaldrich.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
